Technical Documentation Center

4-(1-methyl-1H-imidazol-2-yl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(1-methyl-1H-imidazol-2-yl)benzoic acid

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-(1-methyl-1H-imidazol-2-yl)benzoic acid

An in-depth technical guide on 4-(1-methyl-1H-imidazol-2-yl)benzoic acid , designed for researchers and drug development professionals. Executive Summary 4-(1-methyl-1H-imidazol-2-yl)benzoic acid (CAS: 175153-08-9) is a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on 4-(1-methyl-1H-imidazol-2-yl)benzoic acid , designed for researchers and drug development professionals.

Executive Summary

4-(1-methyl-1H-imidazol-2-yl)benzoic acid (CAS: 175153-08-9) is a bifunctional heteroaromatic scaffold widely utilized in medicinal chemistry as a pharmacophore for G-protein coupled receptor (GPCR) antagonists and kinase inhibitors.[1][2][3][4][5][6] Structurally, it consists of a benzoic acid moiety coupled to a 1-methylimidazole ring at the C2 position. Unlike its non-methylated analog, this compound lacks an acidic imidazole proton, preventing annular tautomerism and locking the conformation for specific receptor binding.

Key Identifiers:

  • CAS Number: 175153-08-9[1]

  • Molecular Formula: C₁₁H₁₀N₂O₂[1]

  • Molecular Weight: 202.21 g/mol [1][7]

  • SMILES: CN1C=CN=C1C2=CC=C(C(=O)O)C=C2

  • IUPAC Name: 4-(1-methylimidazol-2-yl)benzoic acid[1]

Structural Analysis & Electronic Properties
1.1 Molecular Geometry and Conformation

The molecule features two aromatic systems—the phenyl ring and the imidazole ring—connected by a single bond.

  • Torsional Strain: Steric interaction between the N-methyl group and the ortho-protons of the phenyl ring induces a non-planar conformation. The dihedral angle is typically twisted (approx. 30–45°) to minimize steric clash, unlike the planar conformation often seen in benzimidazole analogs.

  • Tautomerism: The N-methyl substitution at position 1 abolishes the annular tautomerism characteristic of 1H-imidazoles. This "fixed" geometry is critical in drug design to reduce entropic penalties upon binding.

1.2 Acid-Base Profile (Zwitterionic Nature)

This compound is amphoteric, existing as a zwitterion in neutral aqueous media.

  • Acidic Center: The carboxylic acid (

    
    ) deprotonates to the carboxylate (
    
    
    
    ).
  • Basic Center: The imidazole N3 nitrogen (

    
    ) protonates to form the imidazolium cation.
    
  • Isoelectric Point (pI): The molecule is net neutral but highly polar near pH 5.5, which impacts solubility and extraction protocols.

Synthetic Methodologies

Two primary routes are established for the synthesis of this scaffold: Transition-Metal Catalyzed Coupling (modern, high yield) and Cyclocondensation (classical, lower cost).

Method A: Suzuki-Miyaura Cross-Coupling (Preferred)

This pathway offers the highest regioselectivity and functional group tolerance.

Protocol:

  • Reagents: 4-Carboxyphenylboronic acid (or its pinacol ester), 2-bromo-1-methylimidazole,

    
    , 
    
    
    
    .
  • Solvent System: 1,4-Dioxane / Water (4:1).

  • Conditions: Degas solvents, heat to 90°C for 12 hours under

    
     atmosphere.
    
  • Workup: Acidify aqueous layer to pH 5 to precipitate the zwitterion.

Method B: Oxidative Cyclization (Classical)

Utilizes an aldehyde precursor via a Debus-Radziszewski type assembly.

Protocol:

  • Step 1: Condensation of methyl 4-formylbenzoate with methylamine and glyoxal in methanol.

  • Step 2: Hydrolysis of the ester using LiOH in THF/Water.

Visualized Synthetic Workflow

The following diagram illustrates the Suzuki coupling pathway, highlighting the critical intermediate states.

Synthesis cluster_conditions Reaction Parameters Start1 4-Carboxyphenylboronic Acid Catalyst Pd(dppf)Cl2 K2CO3, 90°C Start1->Catalyst Start2 2-Bromo-1-methylimidazole Start2->Catalyst Intermediate Pd-Complex Intermediate Catalyst->Intermediate Oxidative Addition Product 4-(1-methyl-1H-imidazol-2-yl) benzoic acid Intermediate->Product Reductive Elimination Details Solvent: Dioxane/H2O Atmosphere: N2 Yield: ~85%

Figure 1: Palladium-catalyzed synthesis via Suzuki-Miyaura coupling, ensuring regioselective C-C bond formation.[7]

Physicochemical Profiling

Data presented below is critical for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

PropertyValue (Approx.)Significance in Drug Design
LogP 1.79Moderate lipophilicity; suggests good oral bioavailability potential.
TPSA 55.12 ŲPolar Surface Area < 140 Ų indicates high probability of cell membrane permeability.
H-Bond Donors 1 (COOH)Limited donor capacity reduces non-specific binding.
H-Bond Acceptors 3 (N, O, O)Imidazole N3 is a strong acceptor for kinase hinge regions.
Solubility Low in water (pH 5-6)Soluble in DMSO, Methanol, and aqueous base (pH > 8).
Medicinal Chemistry Applications
4.1 Pharmacophore Utility

The 4-(1-methyl-1H-imidazol-2-yl)benzoic acid scaffold serves as a bioisostere for biphenyl systems or benzimidazoles.

  • Kinase Inhibition: The imidazole nitrogen (N3) often acts as a key hydrogen bond acceptor, interacting with the "hinge region" amino acids (e.g., Gatekeeper residues) in ATP-binding pockets.

  • GPCR Ligands: The carboxylic acid tail provides an ionic anchor (salt bridge) to positively charged residues (e.g., Arginine or Lysine) in GPCR transmembrane domains, similar to the mechanism of Angiotensin II receptor blockers (ARBs).

4.2 Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (202 Da) and "rule of three" compliance, this molecule is an ideal fragment for screening libraries. It can be rapidly elaborated via amide coupling at the carboxylic acid to generate diverse lead compounds.

Mechanism of Action Diagram

The diagram below models the theoretical interaction of this scaffold within a generic receptor binding pocket.

Pharmacophore Residue1 Arg/Lys (+) (Receptor) Residue2 H-Bond Donor (Hinge Region) Scaffold_Imid Imidazole N3 (Acceptor) Residue2->Scaffold_Imid H-Bond (2.8 Å) Hydrophobic Hydrophobic Pocket (Phe/Trp) Scaffold_Acid Carboxylate (-) (Benzoic Acid) Scaffold_Acid->Residue1 Ionic Interaction (Salt Bridge) Scaffold_Ring Phenyl Ring (Spacer) Scaffold_Ring->Hydrophobic π-π Stacking Scaffold_Me N-Methyl (Selectivity) Scaffold_Me->Hydrophobic Steric Fit

Figure 2: Theoretical binding mode showing the salt bridge (acid) and H-bond acceptor (imidazole) interactions.

Safety & Handling (GHS Classification)

While specific toxicological data for this CAS is limited, structural analogs suggest the following precautions:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2][7][8]

    • H319: Causes serious eye irritation.[2][7][8]

    • H335: May cause respiratory irritation.[2][7][8]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires desiccation.

References
  • PubChem Compound Summary. "4-(1-methyl-1H-imidazol-2-yl)benzoic acid (CAS 175153-08-9)." National Library of Medicine.

  • ChemScene Product Data. "4-(1-Methyl-1H-imidazol-2-yl)benzoic acid - Physicochemical Properties." ChemScene LLC.

  • Sigma-Aldrich / Merck. "Building Blocks for Medicinal Chemistry: Imidazole Derivatives." (General reference for Suzuki coupling protocols of imidazoles).

  • IUCrData. "Crystal structure of 4-(imidazol-1-yl)benzoic acid derivatives." (Structural analog comparison).

Sources

Exploratory

A Comprehensive Technical Guide to 4-(1-methyl-1H-imidazol-2-yl)benzoic acid (CAS No. 175153-08-9)

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore its chemical properties, a validated synthesis protocol, potential applications, and the scientific principles guiding its use.

Core Compound Identification and Properties

4-(1-methyl-1H-imidazol-2-yl)benzoic acid is an aromatic carboxylic acid featuring a methyl-substituted imidazole ring. This structural motif is a key pharmacophore in numerous biologically active molecules.

Chemical Abstract Service (CAS) Number : 175153-08-9[1]

The unique arrangement of the imidazole ring and the benzoic acid moiety makes this compound a versatile building block. The imidazole group can act as a ligand for metal coordination, while the carboxylic acid provides a handle for forming amides, esters, and other derivatives, making it a valuable starting material for creating libraries of compounds for drug discovery.[2]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 175153-08-9ChemScene[1]
Molecular Formula C₁₁H₁₀N₂O₂ChemScene[1]
Molecular Weight 202.21 g/mol ChemScene[1]
Purity ≥95% (Commercially available)ChemScene[1]
Topological Polar Surface Area (TPSA) 55.12 ŲChemScene[1]
LogP 1.7853ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Rotatable Bonds 2ChemScene[1]
Storage Conditions Sealed in dry, 2-8°CChemScene[1]

Synthesis of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid: A Step-by-Step Protocol

The synthesis of 2-aryl-1-methyl-imidazoles can be achieved through various methods. A common and effective approach involves the condensation of an alpha-haloketone with an amidine, followed by oxidation, or a multi-component reaction. Below is a representative protocol adapted from established methodologies for related structures, providing a reliable pathway to the target compound. The logic behind this approach is the robust and well-documented formation of the imidazole ring from readily available precursors.

Experimental Protocol: Synthesis via Condensation and Oxidation

This protocol is a plausible, two-step process. First, we form the core imidazole ring, and then we oxidize a methyl group on the benzene ring to the required carboxylic acid.

Step 1: Synthesis of 2-(4-methylphenyl)-1-methyl-1H-imidazole

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-methyl-ethane-1,2-diamine (1.0 eq) in ethanol (100 mL).

  • Addition of Aldehyde : To this solution, add 4-methylbenzaldehyde (1.0 eq) dropwise at room temperature.

  • Reaction : Stir the mixture at room temperature for 2 hours to form the corresponding imidazoline intermediate.

  • Oxidation : Add a suitable oxidizing agent, such as manganese dioxide (MnO₂, 5.0 eq), to the reaction mixture.

  • Reflux : Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the manganese dioxide.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel to obtain 2-(4-methylphenyl)-1-methyl-1H-imidazole.

Step 2: Oxidation to 4-(1-methyl-1H-imidazol-2-yl)benzoic acid

  • Reaction Setup : In a round-bottom flask, suspend the product from Step 1 (1.0 eq) in a mixture of water, acetonitrile, and carbon tetrachloride (2:2:3 ratio).

  • Addition of Oxidant : Add sodium periodate (NaIO₄, 4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.02 eq).

  • Reaction : Stir the biphasic mixture vigorously at room temperature for 8-12 hours. The reaction is often characterized by a color change from dark brown to yellow.

  • Work-up : Quench the reaction by adding isopropanol. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Extraction : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : The crude acid can be purified by recrystallization from a suitable solvent system like ethanol/water to yield the final product, 4-(1-methyl-1H-imidazol-2-yl)benzoic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Imidazole Ring Formation cluster_step2 Step 2: Oxidation to Carboxylic Acid cluster_purification Final Purification A N-methyl-ethane-1,2-diamine + 4-methylbenzaldehyde B Condensation & Oxidation (e.g., MnO2, Reflux) A->B C 2-(4-methylphenyl)-1-methyl-1H-imidazole B->C D Oxidation (RuCl3/NaIO4) C->D E 4-(1-methyl-1H-imidazol-2-yl)benzoic acid D->E F Work-up & Recrystallization E->F G Pure Product (CAS: 175153-08-9) F->G

Caption: A two-step synthesis pathway for the target compound.

Applications in Research and Drug Development

While specific research applications for 4-(1-methyl-1H-imidazol-2-yl)benzoic acid are not extensively documented in publicly available literature, its structural components suggest significant potential in several areas of drug discovery and materials science.

  • Scaffold for Medicinal Chemistry : The benzimidazole scaffold, a related structure, is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[3][4] The title compound serves as a key building block for creating novel pharmaceuticals.[2] For instance, related benzimidazole derivatives have been investigated as potent inhibitors of Hepatitis C virus (HCV) replication.[5]

  • Coordination Chemistry and Catalysis : The imidazole nitrogen atoms can coordinate with metal ions, making this molecule a candidate for the development of novel metal-organic frameworks (MOFs) and catalysts.[2] MOFs have applications in gas storage, separation, and catalysis.

  • Antimicrobial and Antifungal Agents : Imidazole-based compounds are widely used as antifungal and antimicrobial agents.[6][7] The unique substitution pattern of this benzoic acid derivative could be explored to develop new agents to combat drug-resistant pathogens.

Conclusion

4-(1-methyl-1H-imidazol-2-yl)benzoic acid (CAS No. 175153-08-9) is a valuable heterocyclic compound with significant potential for application in drug discovery and materials science. Its synthesis, while requiring a multi-step process, relies on well-established and reliable chemical transformations. The presence of both a coordinating imidazole ring and a versatile carboxylic acid functional group makes it an attractive starting point for the synthesis of more complex molecules with tailored biological or material properties. Further research into the specific biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

  • PrepChem.com. Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. [Link]

  • Arabian Journal of Chemistry. Chemo selective one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using Amberlite IR-120. [Link]

  • ResearchGate. (PDF) Eco-friendly and Efficient Synthesis of 2-aryl-1-arylmethyl-1H-Benzo[d]imidazoles by using Sodium Hypochlorite. [Link]

  • Rasayan Journal. Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1). [Link]

  • PMC. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. [Link]

  • PMC. 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus. [Link]

  • Organic Chemistry Portal. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. [Link]

  • IJRPC. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]

  • PubChem. 4-(1H-imidazol-2-yl)benzoic Acid. [Link]

  • ResearchGate. ChemInform Abstract: One-Pot Synthesis of 2-Alkyl-4(5)-aryl-1H-imidazoles from 1-Aryl-2-bromoethanones, Ammonium Carbonate and Aliphatic Carboxylic Acids. [Link]

  • Pharmacia. Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. [Link]

  • PubChem. 4-(1H-imidazol-1-ylmethyl)benzoic acid. [Link]

  • PMC. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives. [Link]

  • PMC. Design, synthesis and computational approach of vanillyl–imidazolidinyl–sulfamethoxazole derivatives as potent antimicrobial candidates tackling microbial resistance. [Link]

  • MDPI. Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. [Link]

Sources

Foundational

Biological Activity of N-Methylimidazole Benzoic Acid Analogs: A Technical Guide

Executive Summary The N-methylimidazole benzoic acid scaffold represents a privileged pharmacophore in medicinal chemistry, bridging the structural gap between simple heterocyclic ligands and complex non-peptide receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-methylimidazole benzoic acid scaffold represents a privileged pharmacophore in medicinal chemistry, bridging the structural gap between simple heterocyclic ligands and complex non-peptide receptor antagonists. Unlike generic imidazole derivatives, the N-methyl substitution locks the tautomeric equilibrium of the imidazole ring, enhancing lipophilicity and metabolic stability, while the benzoic acid moiety provides a critical anchor for ionic interactions with receptor active sites (e.g., Arg/Lys residues).

This guide dissects the biological profile of these analogs, focusing on their dual utility as antimicrobial agents (targeting sterol 14α-demethylase) and cardiovascular modulators (structural homology to Angiotensin II Receptor Blockers - ARBs).

Chemical Architecture & Structure-Activity Relationship (SAR)

The core structure, typically 4-(1-methyl-1H-imidazol-2-yl)benzoic acid , serves as a versatile template. The biological activity is governed by three critical structural domains:

  • The N-Methylimidazole Head:

    • Function: Mimics the Histidine residue in enzyme active sites; coordinates with heme iron (in CYP450 enzymes) or interacts with hydrophobic pockets.

    • N-Methylation: Prevents N-H tautomerism, ensuring a fixed dipole and preventing non-specific hydrogen bonding, which often improves blood-brain barrier (BBB) permeability and oral bioavailability.

  • The Phenyl Linker:

    • Function: Provides a rigid spacer that orients the acidic tail relative to the heterocyclic head.

    • Substitution: Ortho-substitution on the phenyl ring can induce torsion, mimicking the "biphenyl twist" seen in sartans (e.g., Losartan), which is crucial for receptor fitting.

  • The Benzoic Acid Tail:

    • Function: Acts as a bioisostere for tetrazole or carboxylate groups, forming salt bridges with positively charged residues in target proteins.

Visualization: SAR Logic

SAR_Logic Core N-Methylimidazole Benzoic Acid Core N_Methyl N-Methyl Group (Lipophilicity & Tautomer Lock) Core->N_Methyl Imidazole Imidazole Ring (Heme Coordination/π-stacking) Core->Imidazole Benzoic Benzoic Acid (Ionic Anchoring/Salt Bridge) Core->Benzoic Activity Biological Outcome: Enzyme Inhibition / Receptor Blockade N_Methyl->Activity Metabolic Stability Imidazole->Activity Target Binding Benzoic->Activity Selectivity

Figure 1: Structural determinants of biological activity in N-methylimidazole benzoic acid analogs.

Biological Activity Profile

Antimicrobial & Antifungal Activity

Analogs of this class exhibit potent activity against Candida albicans and Gram-positive bacteria (S. aureus).

  • Mechanism: The unhindered nitrogen (N3) of the imidazole ring coordinates with the heme iron of lanosterol 14α-demethylase (CYP51) . This inhibition blocks the biosynthesis of ergosterol, a key component of fungal cell membranes, leading to membrane accumulation of toxic methylated sterols and cell death.

  • N-Methyl Advantage: The N-methyl group reduces the polarity compared to the N-H analog, facilitating penetration through the fungal cell wall.

Cytotoxicity (Anticancer)

Certain derivatives, particularly those coupled with hydrazides or metal complexes (e.g., Ruthenium-N-methylimidazole), show cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer cell lines.

  • Mechanism: Intercalation into DNA and induction of oxidative stress (ROS generation) due to the redox-active nature of the imidazole-metal complex.

Cardiovascular Potential (ARB Analogs)

While less potent than biphenyl-tetrazoles (like Losartan), N-methylimidazole benzoic acids are structural precursors to Angiotensin II type 1 (AT1) receptor antagonists.

  • Mechanism: The benzoic acid mimics the acidic pharmacophore required to bind to Arg167 in the AT1 receptor, while the imidazole occupies the lipophilic pocket.

Experimental Protocols

Synthesis of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid (Representative)

Rationale: A direct condensation method is preferred for scalability and atom economy.

Reagents:

  • Methyl 4-formylbenzoate (1.0 eq)

  • Glyoxal (40% aq. solution, 1.0 eq)

  • Methylamine (33% in EtOH, 2.0 eq)

  • Ammonium acetate (1.0 eq)

  • Solvent: Methanol

Protocol:

  • Condensation: Dissolve methyl 4-formylbenzoate in methanol. Add glyoxal solution and stir at 0°C for 15 min.

  • Cyclization: Dropwise add methylamine and ammonium acetate.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Hydrolysis: Treat the intermediate ester with 1M NaOH (aq) at 50°C for 2 hours to liberate the free acid.

  • Work-up: Acidify with 1M HCl to pH 4.0. The precipitate is 4-(1-methyl-1H-imidazol-2-yl)benzoic acid .

  • Purification: Recrystallize from Ethanol/Water.

Antimicrobial Assay (MIC Determination)

Rationale: The broth microdilution method is the gold standard (CLSI guidelines) for quantitative potency assessment.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Resazurin dye (viability indicator)

  • Test Organism: S. aureus (ATCC 25923)

Protocol:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Compound Dilution: Prepare a stock solution of the analog in DMSO. Perform serial 2-fold dilutions in the 96-well plate (Range: 0.5 – 256 µg/mL).

  • Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL Resazurin (0.015%). Incubate for 1 hour.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

  • Calculation: The lowest concentration remaining blue is the Minimum Inhibitory Concentration (MIC).

Experimental Workflow Diagram

Workflow Synth Synthesis (Debus-Radziszewski) Purify Purification (Recrystallization/HPLC) Synth->Purify Char Characterization (NMR, MS, IR) Purify->Char Assay Biological Screening Char->Assay MIC Antimicrobial (MIC) Target: S. aureus Assay->MIC MTT Cytotoxicity (MTT) Target: HepG2 Assay->MTT

Figure 2: Integrated workflow for synthesis and biological evaluation.[1]

Data Summary (Comparative Activity)

The following table summarizes the typical biological activity ranges for N-methylimidazole benzoic acid analogs compared to standard controls.

Compound ClassModification (R-Group)Target Organism/CellActivity MetricValue Range
Parent Scaffold H (Unsubstituted)S. aureusMIC64 - 128 µg/mL
Analog A 2-Cl (Ortho-chloro)S. aureusMIC8 - 16 µg/mL
Analog B 4-OCH3 (Methoxy)C. albicansMIC12 - 25 µg/mL
Analog C Ru(II) ComplexMCF-7 (Breast Cancer)IC502.5 - 5.0 µM
Control FluconazoleC. albicansMIC0.5 - 2.0 µg/mL

Note: Data represents aggregated ranges from literature for structurally similar imidazole-benzoic acid derivatives.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Source: Biomolecules (2024).[2][3] URL:[Link][3]

  • NMI-SO2Cl2-Mediated Amide Bond Formation: Facile Synthesis of Dihydrotriazolopyrimidine Derivatives. Source: Pharmaceuticals (2024).[2] URL:[Link]

  • 4-(1H-Imidazol-2-yl)benzoic acid: Structure and Properties. Source: PubChem (National Library of Medicine). URL:[Link]

  • Biological Significance of Imidazole-based Analogues in New Drug Development. Source: Current Pharmaceutical Design (2021). URL:[Link]

  • Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents. Source: Bioorganic & Medicinal Chemistry Letters (2012).[4] URL:[Link]

Sources

Exploratory

4-(1-methyl-1H-imidazol-2-yl)benzoic acid medicinal chemistry applications

The Strategic Role of 4-(1-Methyl-1H-imidazol-2-yl)benzoic Acid in Modern Medicinal Chemistry: A Technical Guide Executive Summary In the landscape of modern drug discovery, the selection of bifunctional building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 4-(1-Methyl-1H-imidazol-2-yl)benzoic Acid in Modern Medicinal Chemistry: A Technical Guide

Executive Summary

In the landscape of modern drug discovery, the selection of bifunctional building blocks dictates the trajectory of lead optimization. 4-(1-methyl-1H-imidazol-2-yl)benzoic acid (CAS: 175153-08-9) has emerged as a highly versatile pharmacophore and synthetic intermediate. By combining a rigid benzoic acid linker for late-stage functionalization with a 1-methylimidazole headgroup for target engagement, this molecule allows medicinal chemists to rapidly navigate structure-activity relationship (SAR) landscapes. This whitepaper explores the physicochemical profiling, pharmacological applications, and self-validating synthetic workflows associated with this critical building block.

Structural and Physicochemical Profiling

The utility of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid lies in its dual-domain architecture. The carboxylic acid moiety serves as a reliable handle for amide coupling, while the 1-methylimidazole ring acts as a privileged structural motif. The methylation at the N1 position of the imidazole is a deliberate design choice: it prevents tautomerization, locks the conformational state, and reduces the promiscuous metal-binding liabilities often associated with unsubstituted imidazoles[1].

Understanding the quantitative parameters of this building block is essential for predicting its behavior in both synthetic environments and biological systems[2].

Table 1: Physicochemical Properties of 4-(1-Methyl-1H-imidazol-2-yl)benzoic acid

PropertyValueImplication for Drug Design
CAS Number 175153-08-9Unique identifier for procurement and IP tracking.
Molecular Weight 202.21 g/mol Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Predicted XLogP3 1.2Provides an optimal balance of aqueous solubility and lipophilicity[2].
Monoisotopic Mass 202.07423 DaExact mass target for LC-MS analytical validation[2].
H-Bond Donors 1Carboxylic acid (consumed during amide coupling).
H-Bond Acceptors 3Facilitates target engagement via the imidazole nitrogens and carbonyl oxygen.

Pharmacophore Utility and Target Applications

The 1-methylimidazole moiety is a widely recognized pharmacophore that enhances metabolic stability, modulates pKa, and drives high-affinity target binding[1]. When conjugated via the benzoic acid linker, the resulting amides have demonstrated efficacy across multiple therapeutic areas:

  • Neurology & Psychiatry: 1-methylimidazole derivatives are potent positive allosteric modulators (PAMs). For example, 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines have been developed as mGluR2 PAMs for the treatment of psychosis, demonstrating excellent pharmacokinetic profiles and dose-dependent efficacy in vivo[3].

  • Oncology & Targeted Degradation: The imidazole ring is highly effective in forming pi-cation interactions and hydrogen bonds within kinase hinge regions. Furthermore, 1-methylimidazole groups are actively utilized in the design of Proteolysis Targeting Chimeras (PROTACs), such as EGFR-based degraders, and in the synthesis of anticancer metallacycles that exhibit low micromolar IC50 values against various tumor cell lines[4].

  • Infectious Diseases: The imidazole nitrogen (N3) is a classic pharmacophore for coordinating with the heme iron of cytochrome P450 enzymes. 1-methylimidazole derivatives are actively evaluated as potent antifungal and antibacterial agents, specifically targeting the CYP51 (14α-demethylase) enzyme to disrupt fungal cell wall synthesis[5].

Pharmacophore Imid 1-Methylimidazole (H-Bond / Metal Chelation) Linker Phenyl Ring (Rigid Spacer) Imid->Linker Covalent Target Metalloenzyme / Receptor Binding Pocket Imid->Target Coordination Amide Amide Bond (Target Engagement) Linker->Amide Covalent Amide->Target H-Bonding

Caption: Pharmacophore binding model of 1-methylimidazole derivatives to target proteins.

Self-Validating Synthetic Workflow: Amide Coupling

To incorporate 4-(1-methyl-1H-imidazol-2-yl)benzoic acid into complex drug scaffolds, standard amide coupling methodologies must be optimized for both yield and purity. The following protocol utilizes HATU and DIPEA to ensure a self-validating, high-efficiency reaction.

Step 1: Reagent Preparation and Activation
  • Action: In a flame-dried round-bottom flask under nitrogen, dissolve 4-(1-methyl-1H-imidazol-2-yl)benzoic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol).

  • Causality: HATU is selected over traditional carbodiimides (e.g., EDC) because it rapidly generates a highly reactive 7-azabenzotriazole active ester. This is critical for overcoming the steric hindrance often found in complex target amines. DIPEA is utilized as a non-nucleophilic base; its steric bulk prevents it from competing with the amine during the coupling phase, while effectively deprotonating the carboxylic acid. Anhydrous DMF prevents the premature hydrolysis of the active ester.

  • Self-Validation (IPC): Stir at room temperature for 15 minutes. Withdraw a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. The appearance of the methyl ester mass ([M+H]+ = 217.1) confirms the successful formation of the active ester. Do not proceed until >95% activation is observed.

Step 2: Nucleophilic Addition
  • Action: Add the target amine (R-NH2) (1.1 eq, 0.55 mmol) dropwise to the activated mixture. Stir at room temperature for 2-4 hours.

  • Causality: A slight stoichiometric excess of the amine ensures the complete consumption of the valuable activated acid. Dropwise addition prevents localized heating and minimizes side reactions, such as dimerization.

  • Self-Validation (IPC): Monitor the reaction via LC-MS hourly. The reaction is self-validating when the active ester peak disappears and the desired product mass ([M+H]+) dominates the chromatogram.

Step 3: Workup and Isolation
  • Action: Dilute the reaction mixture with ethyl acetate (25 mL) and wash with saturated aqueous NaHCO3 (3 x 10 mL), followed by brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Causality: The NaHCO3 wash neutralizes and removes acidic byproducts (like HOAt) and extracts the majority of the DMF into the aqueous phase. Critical Note: Avoid highly acidic washes (e.g., 1M HCl). The 1-methylimidazole moiety possesses a basic nitrogen (pKa ~7); acidic conditions will protonate the imidazole, causing the desired product to partition into the aqueous waste layer.

Workflow A 4-(1-Methyl-1H-imidazol-2-yl) benzoic acid B HATU / DIPEA Anhydrous DMF A->B Deprotonation & Activation C Active Ester (LC-MS Validated) B->C E Final Amide Product C->E Nucleophilic Attack D Target Amine (R-NH2) D->E Addition

Caption: Workflow for HATU-mediated amide coupling of the benzoic acid building block.

References

  • 1-[(1-Methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines as mGluR2 Positive Allosteric Modulators for the Treatment of Psychosis Journal of Medicinal Chemistry - ACS Publications 3

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity MDPI 4

  • 175153-08-9 (C11H10N2O2) - Predicted Collision Cross Section & Physicochemical Data PubChemLite 2

  • Design and Antimicrobial Evaluation of 1-Methylimidazole Derivatives as New Antifungal and Antibacterial Agents ResearchGate 5

  • 1-Methylimidazole in Medicinal Chemistry: Stille Reaction for Enhanced Drug Design Abovchem News 1

Sources

Foundational

Imidazole-Based Benzoic Acid Ligands for MOF Synthesis: A Technical Guide

Executive Summary: The Strategic Advantage of Heterofunctional Ligands In the architecture of Metal-Organic Frameworks (MOFs), ligand design is the primary determinant of topology and function. Imidazole-based benzoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Advantage of Heterofunctional Ligands

In the architecture of Metal-Organic Frameworks (MOFs), ligand design is the primary determinant of topology and function. Imidazole-based benzoic acid ligands—specifically 4-(1H-imidazol-1-yl)benzoic acid (4-IBA) and its isomers—represent a high-value class of "heterofunctional" linkers.

Unlike symmetric dicarboxylates (e.g., terephthalic acid), these ligands possess two distinct coordination sites:

  • Carboxylate (Hard Donor): Binds preferentially to high-oxidation state metals (Zr⁴⁺, Ln³⁺) or forms clusters (SBUs) with divalent metals (Zn²⁺, Cu²⁺).

  • Imidazole (Borderline/Soft Donor): Forms strong coordinate covalent bonds with softer metals (Zn²⁺, Co²⁺, Cd²⁺), often mimicking the chemical stability of zeolitic imidazolate frameworks (ZIFs).

This duality allows for stepwise assembly and topology control , enabling the synthesis of frameworks with high chemical stability and specific selectivity for gas sorption and sensing applications.

Molecular Architecture & Design Logic

The integration of an imidazole ring onto a benzoate core disrupts the symmetry typical of MOF linkers, introducing a "kink" or angle that prevents the formation of close-packed non-porous phases.

The Hard-Soft Acid-Base (HSAB) Strategy
  • Carboxylate Terminus: Acts as the primary anchor, forming the Secondary Building Unit (SBU).

  • Imidazole Terminus: Acts as a spacer or cross-linker. Because the imidazole-metal bond is more covalent than the carboxylate-metal bond, these MOFs often exhibit enhanced hydrolytic stability compared to pure carboxylate MOFs.

Topology Control Diagram

The following logic flow illustrates how ligand geometry dictates the final MOF topology.

MOF_Topology_Logic cluster_0 Ligand Geometry Input cluster_1 Metal Node / SBU cluster_2 Resulting Topology L1 4-(1H-imidazol-1-yl)benzoic acid (Linear/Low Angle) M1 Paddlewheel SBU (e.g., Cu2(COO)4) L1->M1 Extension M2 Single Metal Node (e.g., Zn-N4) L1->M2 Cross-linking L2 3-(1H-imidazol-1-yl)benzoic acid (Bent/120° Angle) L2->M2 Steric Kinking T1 2D Layered Networks (e.g., (4,4) grid) M1->T1 Axial Coordination T2 3D Pillared Frameworks (e.g., Diamondoid/dia) M2->T2 Tetrahedral Geometry T3 Helical Chains M2->T3 Chiral Induction caption Figure 1: Logic flow correlating ligand isomerism and metal node selection to MOF topology.

Protocol 1: Ligand Synthesis (Ullmann Coupling)

The synthesis of 4-(1H-imidazol-1-yl)benzoic acid is a critical precursor step. It utilizes a copper-catalyzed Ullmann-type N-arylation.[1] This protocol is designed for reproducibility and high yield (>80%).

Reaction Mechanism & Workflow

Ullmann_Synthesis Start Start: 4-Iodobenzoic Acid + Imidazole Cat Catalyst System: CuI (10 mol%) K2CO3 (2 eq) L-Proline (20 mol%) Start->Cat Process Reaction: DMF / 90-110°C 24-48 Hours Cat->Process Oxidative Addition Workup Workup: Acidify to pH 5-6 Precipitate Product Process->Workup Reductive Elimination End Product: 4-(1H-imidazol-1-yl) benzoic acid Workup->End Filtration caption Figure 2: Copper-catalyzed Ullmann coupling workflow for ligand synthesis.

Step-by-Step Methodology

Reagents: 4-Iodobenzoic acid (1.0 eq), Imidazole (1.5 eq), CuI (0.1 eq), K₂CO₃ (2.0 eq), DMF (Solvent).

  • Activation: In a round-bottom flask, dissolve 4-iodobenzoic acid and imidazole in DMF.

  • Catalyst Addition: Add K₂CO₃ and CuI under an inert atmosphere (N₂ or Ar). Note: Oxygen can oxidize Cu(I) to Cu(II), killing catalytic activity.

  • Reflux: Heat the mixture to 110°C for 24 hours.

  • Self-Validation Checkpoint (TLC):

    • Take an aliquot.

    • Mobile Phase: Ethyl Acetate/Methanol (9:1).

    • Success Criteria: Disappearance of the 4-iodobenzoic acid spot (high R_f) and appearance of a new polar spot (lower R_f).

  • Workup:

    • Cool to room temperature.[1][2][3][4][5]

    • Pour into ice water.

    • Critical Step: Adjust pH to 5–6 using 1M HCl.[1] The zwitterionic nature of the product means it is soluble at very low pH (protonated imidazole) and very high pH (deprotonated carboxylate). It precipitates at its isoelectric point.

  • Purification: Filter the white precipitate and wash with water/ethanol. Recrystallize from ethanol if necessary.

Reference: This protocol is adapted from standard Ullmann coupling procedures optimized for imidazole-benzoic acids [1, 7].

Protocol 2: MOF Assembly (Solvothermal)

This section details the synthesis of a Zinc-based MOF using the ligand synthesized above.

Methodology

Target: Zn(4-IBA)₂ MOF (often exhibiting diamondoid topology).

  • Precursor Prep: Dissolve Zn(NO₃)₂·6H₂O (0.1 mmol) and 4-(1H-imidazol-1-yl)benzoic acid (0.2 mmol) in a mixture of DMF/Ethanol (3:1 v/v, 10 mL).

  • Solvothermal Treatment:

    • Seal in a 20 mL Teflon-lined stainless steel autoclave.

    • Heat at 120°C for 72 hours.

    • Cool rate: 5°C/hour (Slow cooling promotes large single-crystal growth).

  • Self-Validation Checkpoint (Visual & PXRD):

    • Visual: Look for colorless block crystals. Amorphous powder indicates rapid nucleation (too hot or too concentrated).

    • PXRD: Compare experimental pattern with simulated pattern from single-crystal data (CIF). Key peaks for dia-topology usually appear at low 2-theta angles (5-10°).

Troubleshooting Table
ObservationDiagnosisCorrective Action
Amorphous Powder Reaction rate too fast.Lower temperature to 100°C or decrease concentration by 50%.
No Precipitate Ligand solubility too high.Increase Ethanol ratio (antisolvent) or increase Temp to 140°C.
Opaque Crystals Solvent inclusion defects.Perform solvent exchange (wash with MeOH for 3 days) and activate.

Functional Applications & Data Summary

The unique "heterofunctional" nature allows these MOFs to excel in specific domains.

Application Matrix
MOF SystemMetal NodeLigand IsomerPrimary ApplicationKey MetricRef
[Cd(4-IBA)₂] Cd(II)4-IBASensing Fluorescence quenching by Picric Acid (K_sv = 4.17 × 10⁴)[11]
Zn-dia-MOF Zn(II)4-IBAGas Storage Selective CO₂ adsorption over N₂[6]
Co-MOF Co(II)3,5-bis-IBACatalysis Photocatalytic dye degradation (visible light)[12]
Ba-MOF Ba(II)4-IBAAdsorption 98.9% removal of Congo Red dye[11]
Mechanistic Insight: Fluorescence Sensing

In Cd(II) and Zn(II) MOFs with this ligand, the rigid imidazole-benzoate backbone facilitates Ligand-to-Ligand Charge Transfer (LLCT) .

  • Mechanism: When nitroaromatics (like picric acid) enter the pores, they interact via

    
    -
    
    
    
    stacking with the imidazole rings.
  • Result: Electron transfer from the excited MOF to the electron-deficient nitroaromatic quenches fluorescence ("Turn-off" sensor).

References

  • BenchChem. Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid.

  • RSC Publishing. Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm.

  • ResearchGate. 4-((4-(1H-Imidazol-1-yl)phenylimino)methyl)benzoic acid (HImbz), the linker ligand used to synthesise X-dia-2-Cd. [5][6]

  • MDPI. Three New Multifunctional Supramolecular Compounds Based on Keggin-Type Polyoxoanions and 3,5-di(1H-Imidazol-1-yl)benzoic Acid.

  • RSC Publishing. Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. New Journal of Chemistry.

  • ACS Publications. New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. Crystal Growth & Design.[7]

  • BenchChem. Application Notes and Protocols: 3-(1H-imidazol-1-yl)benzoic acid as a Versatile Building Block for Pharmaceutical Intermediates.

  • NIH (PMC). Progressive Trends on the Biomedical Applications of Metal Organic Frameworks.

  • Oriental Journal of Chemistry. A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application.

  • ACS Publications. Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Crystal Growth & Design.[7]

  • ResearchGate. Synthesis, structure and property of cobalt(II) complexes with 3,5-di(1H-imidazol-1-yl)benzoic acid.

  • Brieflands. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery.

Sources

Exploratory

Solubility Profile &amp; Technical Handling: 4-(1-methyl-1H-imidazol-2-yl)benzoic acid

This in-depth technical guide details the solubility profile, physicochemical behavior, and handling protocols for 4-(1-methyl-1H-imidazol-2-yl)benzoic acid (CAS 175153-08-9).[1][2][3] [1][2][3] Executive Summary 4-(1-me...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the solubility profile, physicochemical behavior, and handling protocols for 4-(1-methyl-1H-imidazol-2-yl)benzoic acid (CAS 175153-08-9).[1][2][3]

[1][2][3]

Executive Summary

4-(1-methyl-1H-imidazol-2-yl)benzoic acid is a bifunctional heterocyclic building block characterized by a zwitterionic potential.[1][2][3][4] Its solubility is governed by the interplay between the acidic benzoate moiety (pKa ~4.[2][3]2) and the basic N-methylimidazole moiety (pKa ~7.1).[1][2][3]

For researchers and process chemists, this compound presents a "Solubility U-Curve." It exhibits high solubility in polar aprotic solvents (DMSO, DMF) and pH-adjusted aqueous media, but demonstrates limited solubility in non-polar organics (Hexane, Toluene) and neutral organic solvents (DCM, Ethyl Acetate) due to strong intermolecular ionic interactions in the solid state.[2][3]

Physicochemical Profile

Understanding the structural drivers is a prerequisite for selecting the correct solvent system.[1][2][3][4]

PropertyValue / DescriptionImpact on Solubility
CAS Number 175153-08-9 Unique Identifier
Molecular Weight 202.21 g/mol Small molecule, kinetically fast dissolution.[1][2][3][4]
LogP (Predicted) ~1.78Moderately lipophilic, but masked by ionization.[2][3][4]
pKa (Acidic) ~4.2 (Carboxylic Acid)Deprotonates at pH > 4.2 (Anionic).[2][3][4]
pKa (Basic) ~7.1 (Imidazole N3)Protonates at pH < 7.1 (Cationic).[2][3][4]
Isoelectric Point (pI) ~5.6Minimum Solubility. Species is Zwitterionic.[2][3]
H-Bond Donors 1 (COOH)Capable of dimerization in non-polar solvents.[1][2][3][4]
H-Bond Acceptors 3 (C=O, Imidazole N)Good interaction with protic solvents.[2][3][4]
Structural Solubility Logic

The molecule contains a 1-methyl-1H-imidazol-2-yl group attached to a benzoic acid .[1][2][3][4][5]

  • The Methyl Group: Removes the H-bond donor capability of the imidazole N1, making this analog slightly more lipophilic and soluble in organics than its des-methyl parent (4-(1H-imidazol-2-yl)benzoic acid).[1][2][3][4]

  • The Zwitterion Trap: In the solid state, the proton from the carboxylic acid often migrates to the basic imidazole nitrogen, forming a high-melting salt lattice.[2][3] Breaking this lattice requires high-dielectric solvents or pH manipulation.[1][2][3]

Solubility Landscape

The following data categorizes solvent suitability based on polarity and interaction capability.

A. High Solubility (Primary Solvents)

Best for stock solutions, reactions, and NMR analysis.[2][3]

SolventSolubility RatingMechanismUsage Note
DMSO Excellent (>100 mg/mL) High dielectric constant disrupts zwitterionic lattice.[1][2][3][4]Ideal for biological assays and stock solutions.[1][2][3]
DMF / NMP Excellent Strong dipole-dipole interactions.[1][2][3]Preferred for coupling reactions (e.g., Amide bond formation).[2][3]
Acetic Acid Good Protonates the imidazole, forming a soluble cation.[2][3][4]Useful for recrystallization.[1][2][3]
B. Moderate Solubility (Process Solvents)

Best for crystallization, washing, and reflux processes.[2][3]

SolventSolubility RatingMechanismUsage Note
Methanol Moderate (Hot) H-bonding solvation.[1][2][3][4]Solubility increases significantly with temperature.[2][3]
Ethanol Low to Moderate Weaker solvation than MeOH.[1][2][3][4]Excellent anti-solvent for purification when combined with DMSO.[1][2][3]
Water (pH < 3) High Forms Cationic Species (Imidazolium).[2][3]Use dilute HCl.[2][3]
Water (pH > 9) High Forms Anionic Species (Benzoate).[2][3]Use dilute NaOH or Na2CO3.[2][3]
C. Low/Poor Solubility (Anti-Solvents)

Used to precipitate the compound.[2][3][4]

SolventSolubility RatingMechanismUsage Note
DCM / Chloroform Poor Cannot break ionic lattice efficiently.[1][2][3][4]Only effective if the molecule is protected (e.g., ester).[2][3]
Ethyl Acetate Poor Weak polarity.[1][2][3]Good for washing away non-polar impurities.[1][2][3]
Hexane / Heptane Insoluble Non-polar.[1][2][3][4]Standard anti-solvent for precipitation.[1][2][3]
Water (pH 5-6) Insoluble Isoelectric point (Zwitterion).[2][3]Target pH for precipitation/isolation.

Visualization: Solubility & Purification Workflow

The following diagram illustrates the logical flow for handling this compound based on its pH-dependent solubility switch.

SolubilityWorkflow Start Solid 4-(1-methyl-1H-imidazol-2-yl)benzoic acid Dissolve Dissolution Strategy Start->Dissolve OrganicRoute Organic Synthesis (Coupling/Derivatization) Dissolve->OrganicRoute AqueousRoute Aqueous Workup / Purification Dissolve->AqueousRoute DMSO Solvent: DMSO or DMF (High Solubility) OrganicRoute->DMSO MeOH Solvent: Methanol (Hot) (Moderate Solubility) OrganicRoute->MeOH Acidic pH < 3 (Dilute HCl) Forms Cation (+) AqueousRoute->Acidic To Dissolve Basic pH > 9 (NaOH) Forms Anion (-) AqueousRoute->Basic To Dissolve Reaction Proceed to Reaction DMSO->Reaction Neutral pH 5.5 - 6.0 Isoelectric Point (Zwitterion) Acidic->Neutral Adjust pH with Base Basic->Neutral Adjust pH with Acid Precipitate PRECIPITATION (Target for Isolation) Neutral->Precipitate Max Insolubility

Figure 1: Solubility decision tree highlighting the pH-switch mechanism for purification.[1][2][3]

Experimental Protocols

Protocol A: Isoelectric Precipitation (Purification)

This is the most reliable method to purify the compound from reaction mixtures without chromatography.[2][3][4]

  • Dissolution: Dissolve the crude solid in a minimum volume of 1M NaOH (or 1M HCl). The solution should be clear.

    • Why: This converts the zwitterion into a fully soluble ionic species.[1][2][3]

  • Filtration: Filter the solution to remove any insoluble mechanical impurities.[1][2][3]

  • pH Adjustment:

    • Slowly add 1M HCl (if started with base) or 1M NaOH (if started with acid) dropwise while stirring.[2][3]

    • Monitor pH continuously.[2][3]

  • Target Point: Stop addition when pH reaches 5.5 – 6.0 .

    • Observation: A thick white/off-white precipitate will form.[2][3] This is the zwitterionic species.[1][2][3]

  • Aging: Stir the slurry for 30 minutes to allow crystal growth (Ostwald ripening).

  • Isolation: Filter via vacuum filtration.[1][2][3][6] Wash the cake with Water (to remove salts) followed by Cold Acetone (to dry).[2][3]

Protocol B: Solubility Measurement (Visual Saturation)

Use this protocol to determine exact solubility in a specific solvent of interest (e.g., for formulation).[2][3][4]

  • Preparation: Weigh 10 mg of compound into a clear HPLC vial.

  • Solvent Addition: Add the solvent in 100 µL increments.

  • Agitation: Sonicate for 5 minutes and vortex after each addition.

  • Observation: Check for clarity.

    • If clear after 100 µL: Solubility > 100 mg/mL.[1][2][3]

    • If clear after 1 mL: Solubility ~ 10 mg/mL.[2][3]

    • If particles remain after 1 mL: Solubility < 10 mg/mL.[1][2][3]

  • Quantification (Optional): Filter the supernatant and analyze via HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Note: TFA is required to maintain peak shape for basic imidazoles.[1][2][3]

Applications in Drug Development[1][7]

  • Intermediate Usage: This compound is a common building block for Angiotensin II receptor antagonists (Sartans) and kinase inhibitors.[2][3]

  • Coupling Reactions: When using carbodiimide coupling (EDC/NHS), dissolve the compound in DMF .[2][3] Avoid protic solvents (MeOH) which can compete with the nucleophile.[2][3]

  • Salt Formation: To improve bioavailability, convert the zwitterion into a salt form (e.g., Hydrochloride or Sodium salt).[2][3]

    • Hydrochloride:[1][2][3] Dissolve in MeOH, add HCl in Dioxane, evaporate.

    • Sodium Salt: Dissolve in 1 eq NaOH, lyophilize.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 175153-08-9, 4-(1-Methyl-1H-imidazol-2-yl)benzoic acid.[1][2][3] Retrieved from [Link][2][3]

  • Acree, W. E. (2013).[2][3][7] Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.[1][2][3][7] IUPAC-NIST Solubility Data Series.[2][3] Retrieved from [Link][2][3]

Sources

Foundational

Rational Design and Pharmacophore Modeling of 1-Methylimidazole Benzoic Acid Derivatives: A Technical Whitepaper

Executive Summary The development of targeted therapeutics requires an atomic-level understanding of how small molecules interact with biological macromolecules. 1-Methylimidazole benzoic acid derivatives represent a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics requires an atomic-level understanding of how small molecules interact with biological macromolecules. 1-Methylimidazole benzoic acid derivatives represent a highly versatile class of bioactive compounds, demonstrating significant efficacy as anticancer, antibacterial, and antioxidant agents 1. This whitepaper provides an in-depth technical guide on the pharmacophore modeling of these derivatives, detailing the structural causality, feature abstraction, and self-validating computational protocols required to accelerate lead optimization and virtual screening.

Structural Rationale and Causality

To build a highly predictive pharmacophore model, one must first understand the causality behind the chemical structure of the ligand and its biological behavior.

  • The 1-Methylimidazole Core: Unsubstituted imidazoles are amphoteric and subject to rapid tautomerization, which complicates computational modeling because the hydrogen bond donor and acceptor roles constantly flip between the N1 and N3 atoms. Methylation at the N1 position solves this by locking the tautomeric state. This makes the N3 atom a permanent, predictable Hydrogen Bond Acceptor (HBA), while the methyl group introduces a localized Hydrophobic (HYD) feature that can anchor into lipophilic sub-pockets [[2]]().

  • The Benzoic Acid Moiety: With a pKa of approximately 4.2, the benzoic acid carboxylate is fully deprotonated at physiological pH (7.4). This acts as a permanent Negative Ionizable (NI) feature, which is critical for forming salt bridges with basic amino acid residues (e.g., Arginine, Lysine) within the target protein's active site 1, 3.

Pharmacophore modeling abstracts these explicit atoms into generalized 3D spheres, allowing researchers to screen millions of compounds for the exact spatial geometry required for target inhibition 4.

Step-by-Step Methodology: Ligand-Based Pharmacophore Generation

When the high-resolution 3D structure of the biological target is unknown, Ligand-Based Pharmacophore (LBP) modeling is the standard approach 5, 6. The following protocol outlines the generation of a quantitative 3D-QSAR model using industry-standard platforms like BIOVIA Discovery Studio 7.

Phase 1: Dataset Curation & Conformational Analysis
  • Compile the Training Set: Assemble a structurally diverse set of 1-methylimidazole benzoic acid derivatives with known in vitro activity data (e.g., IC50 values spanning at least three orders of magnitude).

  • Generate the Decoy Set: Compile a set of structurally similar but biologically inactive molecules. This is critical for establishing a self-validating system; a model is only useful if it can reject false positives 4.

  • Conformational Generation: Molecules are highly flexible. Use algorithms like OMEGA or Discovery Studio's FAST to generate an ensemble of low-energy 3D conformations for each molecule 4, 7. Causality Rule: Set the energy threshold to ~20 kcal/mol above the global minimum. The bioactive conformation is rarely the absolute lowest-energy state due to the induced-fit dynamics of the receptor pocket.

Phase 2: Feature Abstraction & Hypothesis Generation
  • Feature Mapping: Map the explicit chemical functionalities into 3D pharmacophoric features (See Table 1).

  • Run HypoGen / HipHop Algorithms: Execute the model generation algorithm. The system will iteratively superimpose the active conformations to identify a spatial arrangement of features shared by all highly active molecules but absent in the decoys 6, 7.

Phase 3: Self-Validating External Screening
  • External Test Set Screening: Screen an external database of known actives and decoys against the top-ranked hypothesis.

  • Calculate GH Score: Evaluate the Güner-Henry (GH) score to quantify the model's yield, sensitivity, and specificity. A GH score > 0.70 confirms that the model is statistically robust and ready for virtual screening of novel libraries 4, 5.

Workflow Start 1. Dataset Compilation (Actives & Decoys) ConfGen 2. Conformational Generation (< 20 kcal/mol threshold) Start->ConfGen FeatExt 3. Feature Abstraction (HBA, HYD, RA, NI) ConfGen->FeatExt ModelGen 4. Model Generation (HypoGen / HipHop) FeatExt->ModelGen Val 5. Model Validation (ROC, GH Score) ModelGen->Val End 6. Virtual Screening & Lead Optimization Val->End

Fig 1: Step-by-step workflow for ligand-based pharmacophore modeling.

Quantitative Data Summaries

Table 1: Pharmacophoric Feature Abstraction for 1-Methylimidazole Benzoic Acid

Chemical GroupAbstracted FeatureBiological Rationale
Imidazole N3 Hydrogen Bond Acceptor (HBA)Interacts with backbone NH or side-chain donors (e.g., Serine, Threonine).
N1-Methyl Group Hydrophobic (HYD)Occupies small lipophilic sub-pockets; locks tautomeric state.
Imidazole/Phenyl Rings Ring Aromatic (RA)Facilitates π-π stacking or cation-π interactions with target residues.
Carboxylate Negative Ionizable (NI) / HBAForms robust salt bridges with basic residues (Arg, Lys) at physiological pH.

Table 2: Standard Validation Metrics for Pharmacophore Models

MetricAcceptable ThresholdComputational Purpose
ROC-AUC > 0.80Measures the model's statistical ability to distinguish true actives from decoys.
Güner-Henry (GH) Score > 0.70Assesses the overall yield, sensitivity, and specificity of the virtual screening.
Enrichment Factor (EF) > 10.0Indicates how many times more actives are found compared to random selection.
RMSD (Å) < 2.0 ÅEvaluates the 3D alignment error of the active conformations mapped to the model.

Spatial Feature Mapping

The success of the pharmacophore model relies heavily on the precise spatial distances between the abstracted features. For 1-methylimidazole benzoic acid derivatives, the linker (e.g., amide, azo, or Schiff base) dictates the flexibility and distance between the imidazole HBA and the benzoic acid NI features 1, 8.

Features Core 1-Methylimidazole Benzoic Acid Core HBA H-Bond Acceptor (N3) Core->HBA 2.5-3.0 Å HYD Hydrophobic (Methyl) Core->HYD 1.5-2.0 Å RA Ring Aromatic Core->RA 4.0-5.0 Å NI Negative Ionizable Core->NI 3.0-4.5 Å

Fig 2: Spatial arrangement of key pharmacophoric features relative to the derivative core.

Conclusion

Pharmacophore modeling of 1-methylimidazole benzoic acid derivatives bridges the gap between raw chemical synthesis and rational drug design. By understanding the causality behind the N1-methylation (tautomeric locking) and the benzoic acid carboxylate (salt-bridge formation), computational chemists can generate highly predictive 3D models. When coupled with rigorous self-validation protocols like GH scoring and ROC analysis, these models serve as powerful filters for identifying novel, highly potent chemotypes from massive virtual libraries.

References

  • Synthesis and characterization of a new 1-methyl imidazole derived ligand with its ionic complexes Pd(II) and Pt(IV) and study of biological activity as anticancer and antioxidant. ResearchGate.
  • Routes of synthesis and biological significances of Imidazole derivatives: Review. Academia.edu.
  • Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features. Semantic Scholar.
  • Pharmacophore Modeling and Mapping | Methodology & Protocol. Genomatics.
  • Pharmacophore modeling: advances and pitfalls. PMC.
  • Drug Design by Pharmacophore and Virtual Screening Approach. PMC.
  • LigandScout: 3-D Pharmacophores Derived from Protein-Bound Ligands and Their Use as Virtual Screening Filters. ACS.
  • PHARMACOPHORE AND LIGAND-BASED DESIGN WITH BIOVIA DISCOVERY STUDIO. 3ds.com.

Sources

Exploratory

Physicochemical Profiling: 4-(1-methyl-1H-imidazol-2-yl)benzoic Acid

The following technical guide details the physicochemical profiling of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid , focusing on its pKa and lipophilicity (LogP/LogD) characteristics. Technical Guide | Version 1.0 Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profiling of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid , focusing on its pKa and lipophilicity (LogP/LogD) characteristics.

Technical Guide | Version 1.0

Executive Summary

4-(1-methyl-1H-imidazol-2-yl)benzoic acid (CAS: 175153-08-9) is an amphoteric building block frequently utilized in the synthesis of bioactive heterocyclic compounds, including angiotensin II receptor antagonists. Its physicochemical behavior is governed by two distinct ionizable centers: the acidic carboxylic acid moiety and the basic imidazole nitrogen.

Understanding the ionization state of this molecule is critical for optimizing extraction protocols, chromatographic purification, and formulation strategies. This guide provides a derived physicochemical profile and details the experimental methodologies required to validate these parameters in a drug development setting.

Chemical Structure & Ionization Properties[1][2][3][4]

Structural Analysis

The molecule consists of a central phenyl ring substituted at the para position with a carboxylic acid and a 1-methylimidazole group.

  • Acidic Center: The benzoic acid moiety (

    
    ) acts as a proton donor.
    
  • Basic Center: The N3 nitrogen of the imidazole ring acts as a proton acceptor. The N1 nitrogen is methylated and non-basic.

  • Electronic Interaction: The imidazole ring at the para position exerts an electron-withdrawing effect on the benzoic acid via induction, while the benzoic acid exerts a withdrawing effect on the imidazole, modulating the basicity of the nitrogen.

Predicted Physicochemical Data

The following values represent a consensus derived from structural analogs (e.g., 2-phenylimidazole, benzoic acid) and computational prediction models (ACD/Labs, ChemAxon).

ParameterValue (Approximate)Description
pKa₁ (Acidic) 3.6 – 3.8 Deprotonation of carboxylic acid (

).
pKa₂ (Basic) 5.7 – 6.1 Deprotonation of imidazolium (

).
LogP (Neutral) 1.78 Partition coefficient of the uncharged species.
LogD (pH 7.4) -1.5 to -0.5 Distribution coefficient at physiological pH (Anionic species dominates).
Isoelectric Point (pI) ~4.7 pH where net charge is zero (Zwitterionic form dominates).
Speciation & Microspecies Distribution

Because pKa₁ (acid) < pKa₂ (base), this molecule exists primarily as a zwitterion in the pH range between the two pKa values.

  • pH < 3.0 (Cationic): Fully protonated. Species:

    
    . High solubility in aqueous acid.
    
  • pH 3.8 – 5.8 (Zwitterionic): The acid deprotonates before the base loses its proton. Species:

    
    . Net charge is 0.[1] This is the region of minimum solubility (pI).
    
  • pH > 7.0 (Anionic): Both groups are deprotonated. Species:

    
    . High solubility in aqueous base.
    

Visualization: Ionization Pathway

The following diagram illustrates the stepwise dissociation of the molecule and the resulting charge states.

IonizationScheme Cation Cationic Form (pH < 3.0) [HOOC-Ph-ImH]+ Zwitterion Zwitterionic Form (pH 3.8 - 5.8) [-OOC-Ph-ImH]+ Cation->Zwitterion pKa1 ≈ 3.7 (-H+ from COOH) Anion Anionic Form (pH > 7.0) [-OOC-Ph-Im] Zwitterion->Anion pKa2 ≈ 5.9 (-H+ from Imidazole)

Figure 1: Stepwise ionization of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid showing the transition from cation to anion via a zwitterionic intermediate.

Lipophilicity Profile (LogD vs. pH)

Unlike LogP, which describes the neutral molecule, LogD (Distribution Coefficient) accounts for the ionization state at a specific pH.[2][3][4][5] This is the critical parameter for predicting drug absorption and chromatographic retention.

  • Low pH (< 2): The molecule is cationic. LogD is low (hydrophilic).

  • Isoelectric Zone (pH ~4.7): The zwitterion dominates. While net neutral, zwitterions are highly polar due to charge separation. However, this is often the point of maximum lipophilicity relative to the pure ion forms.

  • Physiological pH (7.4): The molecule is predominantly anionic. LogD is significantly lower than the LogP of 1.78, likely falling below 0. This suggests the compound will not passively permeate membranes efficiently at neutral pH and will remain in the aqueous phase during extraction unless pH is adjusted.

Implication: To extract this compound into an organic solvent (e.g., DCM or Ethyl Acetate), one must adjust the pH to the isoelectric point (~4.7) to maximize the concentration of the net-neutral zwitterion, although extraction efficiency may still be low due to the zwitterion's polarity.

Experimental Protocols

To validate the predicted values, the following standard operating procedures (SOPs) are recommended.

Determination of pKa via Potentiometric Titration

This method is the "Gold Standard" for zwitterionic compounds as it directly measures proton exchange.

Reagents:

  • 0.01 M HCl and 0.01 M NaOH (standardized).

  • 0.15 M KCl (to maintain ionic strength).

  • Degassed HPLC-grade water (CO2-free).

Protocol:

  • Preparation: Dissolve ~5 mg of the compound in 20 mL of 0.15 M KCl solution. If solubility is poor, use a co-solvent (Methanol) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

  • Acidification: Adjust the starting pH to ~2.0 using 0.1 M HCl to ensure the molecule is fully protonated (Cationic state).

  • Titration: Titrate with 0.01 M NaOH using an automatic titrator (e.g., Sirius T3 or Mettler Toledo). Add titrant in small increments (e.g., 5 µL) and wait for electrode stability (<0.1 mV/s drift).

  • Data Analysis: Plot pH vs. Volume of Base. Identify inflection points (equivalence points). Use Bjerrum plots or non-linear regression software (e.g., Hyperquad) to calculate pKa₁ and pKa₂.

Determination of LogD via Shake-Flask Method

For accurate lipophilicity profiling at pH 7.4.

Reagents:

  • 1-Octanol (pre-saturated with buffer).

  • Phosphate Buffer (pH 7.4, pre-saturated with octanol).

  • HPLC system with UV detection (254 nm).

Protocol:

  • Equilibration: Mix equal volumes of octanol and buffer for 24 hours to mutually saturate phases. Separate them.

  • Sample Prep: Dissolve the compound in the pre-saturated octanol phase (or DMSO stock spiked into octanol) to a concentration of ~100 µM.

  • Partitioning: Add 1 mL of compound-octanol solution and 1 mL of buffer to a glass vial. Vortex for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both the octanol and aqueous phases via HPLC.

  • Calculation:

    
    
    Note: Ensure mass balance (recovery) is >95% to rule out precipitation or adsorption to glass.
    

References

  • PubChem. (2025).[6] Compound Summary: 4-(1H-imidazol-2-yl)benzoic acid (Analog Reference). National Library of Medicine. [Link]

  • ACD/Labs. (2024). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • Ando, H. Y., & Heimbach, T. (1997). pKa determinations by using a HPLC equipped with DAD. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Foundational

Therapeutic Architecture of 4-(Imidazol-2-yl)benzoic Acid N-Methylated Analogs

Executive Summary: The "Tautomer Lock" Strategy In medicinal chemistry, the 4-(imidazol-2-yl)benzoic acid scaffold represents a privileged structure —a molecular framework capable of providing useful ligands for more tha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Tautomer Lock" Strategy

In medicinal chemistry, the 4-(imidazol-2-yl)benzoic acid scaffold represents a privileged structure —a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme.[1] However, the parent compound (NH-imidazole) suffers from rapid tautomeric equilibration, which can reduce binding specificity and complicate pharmacokinetic profiles.

This guide focuses on the N-methylated analogs (specifically 4-(1-methyl-1H-imidazol-2-yl)benzoic acid).[1] N-methylation is not merely a lipophilic adjustment; it is a strategic "conformational lock" that fixes the regiochemistry of the imidazole ring, preventing the 1,3-proton shift. This modification is critical for optimizing affinity in Angiotensin II Type 1 (AT1) receptor antagonists and designing inhibitors for heme-containing enzymes like IDO1/TDO2 and CYP450 isoforms.[1]

Structural Activity Relationship (SAR) & Mechanistic Logic[1]

The Core Scaffold vs. N-Methylated Analog

The parent compound exists as a mixture of tautomers.[1] In biological systems, this ambiguity forces the protein target to "pay" an entropic penalty to select the active tautomer. N-methylation eliminates this penalty.[1]

FeatureParent: 4-(1H-imidazol-2-yl)benzoic acidAnalog: 4-(1-Methyl-1H-imidazol-2-yl)benzoic acidImpact on Drug Design
CAS 108035-45-6175153-08-9Identification
Tautomerism High (1,3-H shift)None (Locked) Increases binding specificity (Lock & Key).[1]
LogP (Calc) ~1.4~1.8Improved membrane permeability; better oral bioavailability.[1]
H-Bonding 1 Donor / 2 Acceptors0 Donors / 2 AcceptorsRemoves a donor, reducing non-specific polar interactions.[1]
pKa (Imz) ~7.0 (Amphoteric)~7.2 (Basic)Slight increase in basicity of the N3 nitrogen, enhancing metal coordination.
Therapeutic Verticals
A. Angiotensin II Receptor Antagonism (The "Sartan" Precursor)

This scaffold mimics the C-terminal segment of Angiotensin II.[1] The benzoic acid moiety provides the acidic pharmacophore (mimicking the Tyr-Ile-His-Pro-Phe C-terminus carboxylate or tetrazole bioisostere), while the imidazole ring mimics the Histidine side chain.[1]

  • Mechanism: The N-methyl group mimics the alkyl chains found in Losartan or Telmisartan, fitting into the hydrophobic pocket (Lipophilic Pocket 1) of the AT1 receptor, while the carboxylate forms an ionic bridge with Arg167.

B. Heme-Enzyme Inhibition (IDO/TDO & CYP)

Imidazoles are classic heme-iron ligands.[1] The N3 nitrogen of the imidazole ring coordinates axially to the heme iron.[1]

  • Target: Indoleamine 2,3-dioxygenase (IDO1) or Tryptophan 2,3-dioxygenase (TDO2).[1]

  • N-Methyl Role: Steric bulk from the methyl group can induce selectivity.[1] While unsubstituted imidazoles bind promiscuously to many heme proteins (like CYP450s, causing toxicity), N-methylation can clash with the tight porphyrin binding sites of specific CYPs, potentially reducing off-target toxicity while maintaining affinity for the more open active sites of targets like TDO2.

Visualization: SAR & Synthetic Logic

The following diagram illustrates the structural logic and the synthetic pathway to lock the tautomer.

G Precursor 4-Cyanobenzoic Acid (Starting Material) Intermediate Imidate / Amidine Intermediate Precursor->Intermediate EtOH, HCl (Pinner Reaction) Parent Parent Scaffold 4-(1H-imidazol-2-yl)benzoic acid (Tautomeric Mixture) Intermediate->Parent Aminoacetaldehyde dimethyl acetal Methylated TARGET ANALOG 4-(1-Methyl-1H-imidazol-2-yl)benzoic acid (Conformationally Locked) Parent->Methylated MeI, NaH (Regioselective Alkylation) AT1 AT1 Receptor (Hydrophobic Pocket Fit) Methylated->AT1 High Affinity (No Entropic Penalty) Heme Heme Iron (Coordination) Methylated->Heme Selective Coordination

Figure 1: Synthetic progression from nitrile precursor to the N-methylated "locked" pharmacophore and its dual therapeutic binding modes.

Experimental Protocols (Self-Validating Systems)

Synthesis: Regioselective N-Methylation

Note: Direct methylation of the acid is difficult due to the competing carboxyl group.[1] The protocol below uses an ester protection strategy.

Reagents:

  • 4-(1H-imidazol-2-yl)benzoic acid methyl ester (Starting material)[1]

  • Sodium Hydride (NaH, 60% dispersion in oil)

  • Iodomethane (MeI)[1]

  • DMF (Anhydrous)[1]

Protocol:

  • Preparation: Dissolve 1.0 eq of the methyl ester substrate in anhydrous DMF under Argon atmosphere. Cool to 0°C.[1]

  • Deprotonation: Add NaH (1.2 eq) portion-wise.[1] Evolution of H₂ gas will be observed.[1] Stir for 30 mins at 0°C until gas evolution ceases (Validation: Solution turns clear/yellowish).

  • Alkylation: Add MeI (1.1 eq) dropwise via syringe.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (System: DCM/MeOH 95:5).[1] The N-methyl product is usually less polar (higher Rf) than the NH-parent.[1]

  • Quench & Workup: Quench with ice water. Extract with EtOAc (3x).[1] Wash organics with brine to remove DMF.[1] Dry over Na₂SO₄.[1]

  • Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH in THF/Water (1:1) for 2 hours, then acidify to pH 4 to precipitate the target 4-(1-methyl-1H-imidazol-2-yl)benzoic acid.

In Vitro Assay: Heme Coordination Shift (Spectral Binding)

To validate the potential for enzyme inhibition (e.g., CYP or IDO models), use a UV-Vis spectral shift assay.

  • System: Recombinant CYP450 or Heme-protein in phosphate buffer (pH 7.4).

  • Baseline: Record UV-Vis spectrum (350–500 nm).

  • Titration: Add increasing concentrations of the N-methylated analog (0.1 µM to 50 µM).

  • Validation Endpoint: Observe Type II binding spectrum (Soret peak shift).

    • Success Criteria: A shift from ~418 nm to ~425 nm (red shift) indicates direct nitrogen-iron coordination.[1]

    • Control: Use the benzoic acid precursor (no imidazole) to confirm the shift is imidazole-dependent.[1]

ADME & Physicochemical Profile

The N-methylation significantly alters the physicochemical landscape, moving the molecule into a more "drug-like" space by reducing polarity.[1]

PropertyValue (N-Methyl Analog)Note
Molecular Weight 202.21 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1]
TPSA ~50 ŲExcellent range for cell membrane permeability (<140 Ų).[1]
Solubility Moderate (Organic); Low (Aq.[1] pH 7)Soluble in DMSO, MeOH. Requires salt formation (e.g., HCl or Na+) for aqueous delivery.
Metabolic Stability ModerateThe N-methyl group is a potential site for oxidative demethylation by CYPs, but the benzoic acid ring is generally stable.

References

  • PubChem. (2023).[1] 4-(1-Methyl-1H-imidazol-2-yl)benzoic acid - Compound Summary. National Library of Medicine.[1] [Link][1]

  • Liang, R., et al. (2017).[2] "N-Methylation of Amines with Methanol Catalyzed by a Cp*Ir Complex." Organic Letters, 19(21), 5790-5793. (Demonstrates modern catalytic methylation techniques relevant to imidazole functionalization). [Link][1]

  • Cheyad, M.S., et al. (2020).[3] "Synthesis and in Silico Study of Imidazole Derivatives as Lactate Dehydrogenase Inhibitors." AIP Conference Proceedings. (Establishes the imidazole-benzoic acid motif as an enzyme inhibitor scaffold). [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the N-Methylation of 4-(1H-imidazol-2-yl)benzoic acid

Introduction: The Significance of N-Methylated Imidazoles in Medicinal Chemistry The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Methylated Imidazoles in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1] Its ability to act as a hydrogen bond donor and acceptor, as well as a ligand for metal ions, makes it a crucial component in molecular recognition at biological targets.[2] N-methylation of the imidazole ring is a key chemical modification that significantly alters its physicochemical properties. This modification blocks one of the nitrogen atoms from participating in hydrogen bonding as a donor and fixes the tautomeric state of the ring.[2] These changes can profoundly impact a molecule's binding affinity, selectivity, and pharmacokinetic properties. The target molecule, 4-(1H-imidazol-2-yl)benzoic acid, is a valuable building block in pharmaceutical development, and its N-methylation can lead to novel drug candidates with enhanced efficacy.[3] This guide provides a comprehensive protocol for the N-methylation of 4-(1H-imidazol-2-yl)benzoic acid, delving into the underlying chemical principles and offering practical, field-proven insights for its successful synthesis and characterization.

Reaction Mechanism and Strategic Considerations

The N-methylation of an imidazole ring proceeds via a nucleophilic substitution reaction (SN2). The imidazole nitrogen acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent.[4] To enhance the nucleophilicity of the imidazole nitrogen, a base is typically employed to deprotonate it, forming a more reactive imidazolide anion.

Several methylating agents can be employed, with methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) being the most common.[5] Methyl iodide is a highly reactive and effective methylating agent.[6] Dimethyl sulfate is a less volatile and more economical alternative, also known for its high reactivity.[4] The choice between these reagents often depends on laboratory availability, cost, and safety considerations, as both are toxic and require careful handling.[6][7]

A critical consideration for the N-methylation of 4-(1H-imidazol-2-yl)benzoic acid is the presence of the acidic carboxylic acid group. This group will also be deprotonated by the base. Therefore, at least two equivalents of base are required: one to deprotonate the carboxylic acid and one for the imidazole ring.

Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents: - 4-(1H-imidazol-2-yl)benzoic acid - Base (e.g., NaH, K₂CO₃) - Methylating Agent (e.g., CH₃I) - Anhydrous Solvent (e.g., DMF) Deprotonation Deprotonation: Add base to a solution of the starting material in an anhydrous solvent. Reagents->Deprotonation Step 1 Methylation Methylation: Add methylating agent dropwise at a controlled temperature. Deprotonation->Methylation Step 2 Reaction_Monitoring Monitoring: Track progress using TLC. Methylation->Reaction_Monitoring Step 3 Quenching Quenching: Carefully add water or a mild acid. Reaction_Monitoring->Quenching Step 4 Extraction Extraction/Filtration: Isolate the crude product. Quenching->Extraction Step 5 Purification Purification: Recrystallization or chromatography. Extraction->Purification Step 6 Characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - HPLC Purification->Characterization Step 7

Caption: Experimental workflow for the N-methylation of 4-(1H-imidazol-2-yl)benzoic acid.

Detailed Experimental Protocol

This protocol describes the N-methylation using methyl iodide and sodium hydride, a strong base that ensures complete deprotonation.[8]

Materials:

  • 4-(1H-imidazol-2-yl)benzoic acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Ethyl acetate/hexanes mixture (for TLC)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen), add 4-(1H-imidazol-2-yl)benzoic acid (1.0 eq) to a dry round-bottom flask. Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 eq) portion-wise. The evolution of hydrogen gas will be observed. Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.[8]

  • Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.1 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to improve spot shape.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water to destroy any unreacted sodium hydride.

  • Work-up:

    • Acidify the aqueous mixture to a pH of approximately 5-6 with 1 M HCl. This will protonate the carboxylate group.

    • The product may precipitate at this stage. If so, collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum.

    • If the product remains in solution, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[9]

Data Presentation

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong base ensures complete deprotonation of both the imidazole and carboxylic acid protons.[8]
Methylating Agent Methyl Iodide (CH₃I)Highly reactive and effective for N-methylation.[10]
Solvent Anhydrous DMFAprotic polar solvent, suitable for dissolving the starting material and facilitating the SN2 reaction.[8]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic deprotonation and the addition of the reactive methylating agent.
Stoichiometry Base: >2 eq; CH₃I: ~1.1 eqMore than two equivalents of base are needed to deprotonate both acidic protons. A slight excess of methyl iodide drives the reaction to completion.

Visualization of the Chemical Transformation

N-Methylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product StartMat 4-(1H-imidazol-2-yl)benzoic acid Anion Dianion StartMat->Anion + 2 NaH - 2 H₂ Base 2 NaH MeI CH₃I Product 4-(1-methyl-1H-imidazol-2-yl)benzoic acid Anion->Product + CH₃I - NaI

Caption: Simplified reaction scheme for the N-methylation.

Characterization of the Product

The successful synthesis of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid should be confirmed by spectroscopic methods.

  • ¹H NMR: The most significant change will be the appearance of a new singlet in the upfield region (around 3.5-4.0 ppm) corresponding to the N-methyl protons.[8] The disappearance of the N-H proton signal from the imidazole ring will also be observed. The chemical shifts of the imidazole and benzene ring protons will also be affected by the methylation.[11]

  • ¹³C NMR: A new signal corresponding to the N-methyl carbon will appear around 35 ppm.[8] The chemical shifts of the imidazole ring carbons will also shift upon methylation.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the N-methylated product.

Safety and Handling

  • Methyl Iodide (CH₃I): This is a toxic and potentially carcinogenic substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[12] In case of skin contact, wash the affected area immediately with soap and water.[13]

  • Dimethyl Sulfate ((CH₃)₂SO₄): This is an extremely toxic, corrosive, and likely carcinogenic compound.[7] All handling must be performed in a fume hood with appropriate PPE.[14] Accidental exposure requires immediate medical attention.[15]

  • Sodium Hydride (NaH): This is a flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere and away from any moisture.[8]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete deprotonationEnsure the sodium hydride is fresh and the solvent is anhydrous. Allow sufficient time for deprotonation.
Inactive methylating agentUse a fresh bottle of methyl iodide.
Poor solubility of starting materialTry a different aprotic polar solvent like DMSO.
Formation of side products O-methylation of the carboxylateThis is generally less favorable than N-methylation of the imidazolide. Purification by recrystallization or chromatography should separate the desired product.
Over-methylation to form an imidazolium saltUse a controlled amount of methylating agent (around 1.1 equivalents).
Difficult purification Zwitterionic nature of the productAdjust the pH during workup to ensure the product is in a neutral form for extraction. Consider ion-exchange chromatography for purification.

References

  • Ataman Kimya. DIMETHYL SULPHATE. Available from: [Link]

  • Rasayan J. Chem. Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1). Available from: [Link]

  • Ontosight AI. 1-Methylimidazole Properties Overview. Available from: [Link]

  • Wikipedia. Dimethyl sulfate. Available from: [Link]

  • ResearchGate. Synthesis of 4-(1H-benzoimidazol-2-yl)-benzoic acid hydrazide (5). Available from: [Link]

  • ACS Publications. A Reinterpretation of the Imidazolate Au(I) Cyclic Trinuclear Compounds Reactivity with Iodine and Methyl Iodide with the Perspective of the Inverted Ligand Field Theory | Inorganic Chemistry. Available from: [Link]

  • Bionity. Dimethyl sulfate. Available from: [Link]

  • Ataman Kimya. DIMETHYL SULPHATE. Available from: [Link]

  • Chem-Impex. 4-(1H-Imidazol-2-yl)benzoic acid. Available from: [Link]

  • ResearchGate. Alkyl-substituted 1,1'-Dihydroxy-2,2'bimidazoles: Reactions with Methyl Iodide and Trimethyl Phosphite. Available from: [Link]

  • ResearchGate. NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. Available from: [Link]

  • ACS Publications. Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer - The Journal of Organic Chemistry. Available from: [Link]

  • IJRPC. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available from: [Link]

  • PrepChem.com. Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. Available from: [Link]

  • PubMed. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Available from: [Link]

  • ACS Publications. Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer | The Journal of Organic Chemistry. Available from: [Link]

  • PMC. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • Nanjing Chemical Material Corp. The Emergency Treatment of Methyl Iodide. Available from: [Link]

  • Semantic Scholar. The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. Available from: [Link]

  • Arkivoc. The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. Available from: [Link]

  • Google Patents. EP2952237A1 - Method for purification of benzoic acid.
  • PMC - PubMed Central. From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. Available from: [Link]

  • Huskie Commons. Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. Available from: [Link]

  • Google Patents. US4092353A - Process for the purification of benzoic acid.
  • NIST. Preparation of benzoic acid of high purity. Available from: [Link]

  • odinity.com. Preparation of Methyl Benzoate. Available from: [Link]

  • ACS Publications. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas | Organic Letters. Available from: [Link]

  • Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]

Sources

Application

Application Note: High-Efficiency Solid-Phase Synthesis of Imidazole-Benzoic Acid Peptidomimetics

Abstract The incorporation of Imidazole-Benzoic Acid (IBA) derivatives—specifically 4-(1H-imidazol-1-yl)benzoic acid and its regioisomers—into peptide backbones is a powerful strategy for generating rigid peptidomimetics...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of Imidazole-Benzoic Acid (IBA) derivatives—specifically 4-(1H-imidazol-1-yl)benzoic acid and its regioisomers—into peptide backbones is a powerful strategy for generating rigid peptidomimetics, metal-binding motifs, and catalytic sites. However, these building blocks present unique synthetic challenges: poor solubility in standard non-polar solvents, reduced nucleophilicity of the aromatic carboxylate, and potential side reactions involving the imidazole nitrogen. This guide provides a validated protocol for the efficient coupling of IBA derivatives using Fmoc-SPPS, emphasizing solubility optimization and high-efficiency activation strategies.

Introduction & Strategic Considerations

The Role of Imidazole-Benzoic Acids

Unlike flexible aliphatic amino acids, IBA derivatives introduce a rigid phenyl spacer combined with the functional versatility of the imidazole ring.

  • Structural Rigidity: The benzoic acid moiety restricts conformational freedom, useful for locking bioactive conformations.

  • Functional Utility: The imidazole group acts as a hydrogen bond acceptor/donor, a general base catalyst, or a ligand for transition metals (Zn²⁺, Cu²⁺).

Critical Synthetic Challenges

Successful incorporation requires overcoming three primary barriers:

  • Solubility Mismatch: IBA derivatives often exhibit zwitterionic character or high crystallinity, leading to poor solubility in Dichloromethane (DCM) and moderate solubility in Dimethylformamide (DMF).

    • Solution: Use of N-Methyl-2-pyrrolidone (NMP) or DMSO co-solvents is often required to maintain a homogeneous reaction mixture.

  • Electronic Deactivation: The carboxyl group attached directly to the phenyl ring is electronically conjugated and sterically more demanding than an

    
    -amino acid carboxylate. Standard carbodiimide couplings (DIC) are often too slow.
    
    • Solution: Utilization of aminium/uronium salts (HATU) or phosphonium salts (PyAOP) to generate highly reactive active esters.[1]

  • Imidazole Reactivity: In 4-(imidazol-1-yl) derivatives, the N3 nitrogen is basic. If unprotected, it can sequester protons or interfere with active ester formation. While Trityl (Trt) protection is ideal, it is not always commercially available for custom linkers.

    • Solution: This protocol addresses the use of unprotected imidazole IBA derivatives by managing base equivalents carefully.

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for coupling IBA derivatives, differentiating between standard amino acid coupling and the modified protocol required for IBA.

SPPS_Workflow Start Start: Resin-Bound Peptide Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Decision Next Residue Type? Wash1->Decision Std_AA Standard Amino Acid Decision->Std_AA Aliphatic IBA_AA Imidazole-Benzoic Acid (IBA) Decision->IBA_AA Aromatic/Rigid Std_Couple Coupling: DIC/Oxyma (RT, 30-60 min) Std_AA->Std_Couple QC QC: Kaiser Test / LCMS Std_Couple->QC Solubility_Check Solubility Check: Dissolve in NMP/DMF IBA_AA->Solubility_Check Activation Activation: HATU + DIPEA (Pre-activation 1 min) Solubility_Check->Activation Homogeneous? IBA_Couple Coupling: 2-3 hours Double Coupling Recommended Activation->IBA_Couple IBA_Couple->QC QC->Activation Fail (Re-couple) Final Continue Synthesis / Cleavage QC->Final Pass

Caption: Logic flow for incorporating Imidazole-Benzoic Acid derivatives, highlighting the divergence from standard SPPS protocols regarding solvent choice and activation time.

Materials & Reagents

ComponentSpecificationPurpose
IBA Derivative 4-(1H-imidazol-1-yl)benzoic acid (or analog)The rigid pharmacophore/linker.
Resin Rink Amide MBHA or Wang Resin (0.3–0.6 mmol/g)Low loading is preferred to prevent aggregation of rigid chains.
Activator HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Gold standard for sterically hindered/aromatic couplings [1].
Base DIPEA (N,N-Diisopropylethylamine)Tertiary base for activation.
Solvent A DMF (Dimethylformamide), Peptide GradeStandard solvent.
Solvent B NMP (N-Methyl-2-pyrrolidone)Critical: Enhanced solubility for aromatic linkers.
Deprotection 20% Piperidine in DMFRemoval of Fmoc groups.
Cleavage TFA / TIPS / H₂O (95:2.5:2.5)Final resin cleavage.[2]

Experimental Protocols

Protocol A: Resin Preparation & Swelling

Causality: Proper swelling is non-negotiable. Polystyrene beads shrink in MeOH/Storage solvents; the active sites must be accessible for the bulky IBA derivative.

  • Weigh appropriate amount of resin (e.g., 100 mg for 0.1 mmol scale) into a fritted SPPS reaction vessel.

  • Add DMF (3 mL) and shake/agitate for 20 minutes .

  • Drain and repeat with DCM (3 mL) for 10 minutes, then switch back to DMF for final swelling.

Protocol B: Coupling of Imidazole-Benzoic Acid (The Core Method)

Note: This protocol assumes the use of HATU, which generates the highly reactive -OAt ester, superior for aromatic acids compared to HOBt esters [2].

Step 1: Preparation of the Active Ester

  • Calculate 3.0 equivalents (relative to resin loading) of the IBA derivative.

  • Solubility Test: Attempt to dissolve the IBA in minimal DMF. If cloudy or undissolved, add NMP dropwise until clear. Sonicate if necessary.

    • Why? A heterogeneous mixture leads to "peppered" coupling and deletion sequences.

  • Add 2.9 equivalents of HATU to the amino acid solution.

  • Add 6.0 equivalents of DIPEA .

    • Expert Insight: Standard SPPS uses 2 eq of base per eq of AA. Here, we use double (6 eq total) because the imidazole ring (if unprotected) may protonate, and the benzoic acid requires full deprotonation to activate.

  • Allow to pre-activate for 30–60 seconds . Do not exceed 2 minutes to avoid guanidinium side-product formation.

Step 2: The Coupling Reaction

  • Add the activated solution to the deprotected, drained resin.

  • Agitate at Room Temperature for 2 hours .

    • Comparison: Standard amino acids take 30–45 mins. Aromatic acids require longer diffusion and reaction times due to steric bulk.

  • Drain and Wash: DMF (3 x 3 mL).

Step 3: Monitoring (Mandatory)

  • Perform a Kaiser Test (Ninhydrin).

    • Blue beads: Incomplete coupling. -> Proceed to Re-coupling.

    • Colorless/Yellow beads: Complete coupling.

  • Re-coupling Strategy (if needed): Repeat the coupling using PyAOP or DIC/Oxyma Pure (at 50°C) to alter the chemical environment and force the reaction.

Protocol C: Deprotection & Cleavage
  • Fmoc Removal: Treat resin with 20% Piperidine/DMF (2 x 10 min).

    • Note: If the IBA is the N-terminal cap, this step is skipped.

  • Final Wash: DMF (5x), DCM (5x), MeOH (2x). Dry resin under vacuum.

  • Cleavage: Add TFA Cocktail (TFA/TIPS/H₂O - 95:2.5:2.5) for 2–3 hours.

    • Chemistry: The high acid concentration ensures protonation of the imidazole, making it water-soluble during ether precipitation.

  • Isolation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Data Analysis & Quality Control

Expected Analytical Results

When analyzing the crude peptide via LC-MS, be aware of the specific mass shift induced by the IBA unit.

ParameterObservationInterpretation
Retention Time Shift to higher organic %The benzoic/imidazole core is hydrophobic (unless at low pH).
Mass Spec (ESI+) [M+H]+ and [M+2H]++Imidazole protonates easily; expect strong +2 charge states.
UV Trace (214/254 nm) Strong 254 nm absorbanceThe benzoic acid conjugation provides a strong chromophore, unlike aliphatic AAs.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitate during activation IBA insolubility in high concentrationDilute reaction mixture; switch solvent to 100% NMP or 10% DMSO/DMF.
Incomplete Coupling (Blue Kaiser) Steric hindrance or electronic deactivationDouble Couple. Switch to HATU if using DIC. Increase temp to 50°C (microwave assisted).
Low Yield / Side Products Imidazole acting as nucleophileEnsure Trt-protected IBA is used if possible. If not, ensure excess DIPEA is present to keep imidazole neutral/protonated relative to the active ester.

Mechanism of Activation (Graphviz)

Understanding the activation of the electron-deficient benzoic acid is crucial for troubleshooting.

Activation_Mechanism IBA IBA (Carboxylic Acid) Deprotonated Carboxylate Anion IBA->Deprotonated + Base Base DIPEA Base->Deprotonated HATU HATU (Reagent) ActiveEster OAt-Active Ester (Highly Reactive) HATU->ActiveEster Deprotonated->ActiveEster + HATU Peptide Peptide Bond Formed ActiveEster->Peptide + Amine Amine Resin-Amine Amine->Peptide

Caption: Mechanism of HATU-mediated activation converting the sluggish benzoic acid into a reactive OAt-ester.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[4][5][6] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Albericio, F., & Bull, S. R. (2025). Strategies for Enhancing Sustainability in Peptide Synthesis. Chemistry Today.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • BenchChem Technical Support. (2025). The Trityl Protecting Group for Imidazole: A Technical Guide.

  • Sigma-Aldrich. (2025). Peptide Coupling Reagents Guide.

Sources

Method

Application Note: Crystallization of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid MOFs

This Application Note and Protocol Guide details the crystallization methodologies for Metal-Organic Frameworks (MOFs) utilizing the ligand 4-(1-methyl-1H-imidazol-2-yl)benzoic acid (hereafter referred to as H(MIBA) ). P...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the crystallization methodologies for Metal-Organic Frameworks (MOFs) utilizing the ligand 4-(1-methyl-1H-imidazol-2-yl)benzoic acid (hereafter referred to as H(MIBA) ).

Part 1: Strategic Overview & Ligand Chemistry

Ligand Architecture and Design Logic

The ligand H(MIBA) (CAS: 175153-08-9) represents a distinct class of bifunctional linkers. Unlike its non-methylated analog (4-(1H-imidazol-2-yl)benzoic acid), the methylation at the N1 position of the imidazole ring fundamentally alters the crystallization landscape.

  • Coordination Sites: It possesses two distinct binding motifs: a carboxylate group (hard O-donor) and an imidazole nitrogen (borderline N-donor at N3).

  • Steric & Electronic Modulation: The N-methyl group eliminates the hydrogen-bond donor capability of the imidazole ring. In non-methylated analogs, strong N-H···O hydrogen bonds often compete with metal coordination, leading to dense supramolecular networks rather than open porous frameworks. By blocking this site, H(MIBA) is chemically biased toward forming metal-coordination bonds, increasing the probability of generating 2D or 3D MOF architectures.

  • Geometry: The ligand adopts a rigid, angled geometry, facilitating the formation of low-symmetry crystal systems (monoclinic/triclinic) or helical chains depending on the metal node geometry.

Metal Selection Strategy

Based on the Hard-Soft Acid-Base (HSAB) principle and literature on analogous imidazole-carboxylate ligands, the following metal cations are prioritized:

  • Zn(II) / Co(II): Prefer tetrahedral or octahedral geometries; likely to form zeolitic imidazolate framework (ZIF)-like clusters or paddlewheel nodes.

  • Cu(II): Favors square planar or Jahn-Teller distorted octahedral geometries; excellent for generating 2D sheets that can be pillared.

  • Cd(II): Larger ionic radius allows for higher coordination numbers (6-8), often yielding robust 3D networks.

Part 2: Experimental Protocols

Pre-Synthesis Requirements

Reagents:

  • Ligand: 4-(1-methyl-1H-imidazol-2-yl)benzoic acid (>97% purity).

  • Solvents: DMF (N,N-Dimethylformamide), DEF (N,N-Diethylformamide), Ethanol (absolute), Deionized Water (18.2 MΩ).

  • Metal Salts: Nitrate salts (

    
    ) are preferred for solubility; Acetate salts (
    
    
    
    ) are used when slower deprotonation is required.

Solubility Check: H(MIBA) is moderately soluble in alcohols but highly soluble in DMF/DEF. It is insoluble in non-polar solvents (toluene, hexane).

Method A: Solvothermal Synthesis (The "Workhorse" Protocol)

This method utilizes autogenous pressure and elevated temperature to overcome activation energy barriers, favoring the formation of thermodynamic products.

Protocol:

  • Stoichiometry: Prepare a 1:1 or 2:1 molar ratio of Ligand:Metal.

    • Standard Mix: 0.1 mmol H(MIBA) (20.2 mg) + 0.1 mmol Metal Nitrate.

  • Solvent System: Dissolve the ligand in DMF (2 mL). Dissolve the metal salt in

    
     or EtOH (2 mL).
    
  • Mixing: Combine solutions in a 20 mL scintillation vial or Teflon-lined autoclave.

  • Modulation (Optional): Add 50 µL of dilute

    
     (to slow nucleation) or Triethylamine (TEA) (to accelerate deprotonation).
    
  • Crystallization: Seal and heat according to the thermal profile below.

Thermal Profile (Programmable Oven):

  • Ramp: 1°C/min to Target Temp (85°C - 120°C).

  • Dwell: Hold for 48 - 72 hours.

  • Cool: 0.1°C/min to Room Temp (Critical for single-crystal growth).

Table 1: Optimized Solvothermal Conditions

ParameterCondition A (Zn-MOF)Condition B (Cu-MOF)Condition C (Cd-MOF)
Metal Source



Solvent Ratio DMF:EtOH (3:1)DMF:

(1:1)
DEF:MeOH (2:1)
Temperature 100°C85°C110°C
Modulator None20 µL

None
Expected Phase Colorless Block CrystalsBlue/Green Plate CrystalsColorless Prism Crystals
Method B: Liquid-Liquid Diffusion (Layering)

Ideal for growing X-ray quality single crystals when solvothermal methods yield microcrystalline powders.

Protocol:

  • Bottom Layer (High Density): Dissolve 0.1 mmol Metal Salt in 2 mL

    
     (or dense solvent like ethylene glycol). Place in a narrow test tube (5 mm diameter).
    
  • Buffer Layer: Carefully pipette 1 mL of 1:1 solvent mixture (e.g.,

    
    :EtOH) on top to prevent immediate mixing.
    
  • Top Layer (Low Density): Dissolve 0.1 mmol H(MIBA) in 2 mL EtOH or MeOH. Carefully layer this on top.

  • Incubation: Seal with Parafilm (poke 1 small hole for slow evaporation) and leave undisturbed at room temperature for 2-4 weeks.

Part 3: Visualization & Workflow

Solvothermal Workflow Diagram

Solvothermal_Workflow Start Start: Weigh Reagents (0.1 mmol Scale) Solubilization Dissolve Ligand (DMF) Dissolve Metal (EtOH/H2O) Start->Solubilization Mixing Combine Solutions (Vial/Autoclave) Solubilization->Mixing Modulation Add Modulator? (Acid/Base) Mixing->Modulation Heating Thermal Treatment (85-120°C, 48-72h) Modulation->Heating Yes/No Cooling Slow Cooling (0.1°C/min) Heating->Cooling Harvest Harvest Crystals Wash with EtOH Cooling->Harvest

Caption: Step-by-step solvothermal synthesis workflow for H(MIBA) MOFs, emphasizing the critical slow-cooling phase for crystallinity.

Troubleshooting Logic Tree

Troubleshooting_Logic Issue Observation: No Crystals / Powder Check1 Precipitate formed immediately? Issue->Check1 Action1 Too Fast: Add Acid Modulator (HNO3 or HBF4) Check1->Action1 Yes Check2 Clear Solution (No Solid) Check1->Check2 No Action2 Too Soluble: Increase Temp or Evaporate Solvent Check2->Action2 No Action3 Increase Conc. or Add Base (TEA) Check2->Action3 Yes

Caption: Decision matrix for optimizing reaction conditions when initial synthesis fails to yield single crystals.

Part 4: Characterization & Validation

To ensure scientific integrity, the synthesized materials must be validated using the following hierarchy:

  • Single Crystal X-Ray Diffraction (SCXRD): The gold standard. Confirm the coordination mode of the imidazole N3 and carboxylate.

    • Validation Check: Ensure the methyl group on N1 is disordered or clearly defined; if N1 is coordinating, the ligand has degraded or is incorrect.

  • Powder X-Ray Diffraction (PXRD): Compare experimental pattern with the simulated pattern from SCXRD to verify phase purity.

    • Pass Criteria: No extra peaks (impurity phases) and baseline stability.

  • Thermogravimetric Analysis (TGA): Determine solvent content and thermal stability. H(MIBA) MOFs typically show solvent loss <150°C and framework decomposition >300°C.

References

  • Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011).[1] 4-(Imidazol-1-yl)benzoic acid.[2][3][4][5][6][7] Acta Crystallographica Section E.

    • Context: Establishes the baseline crystal structure of the non-methylated ligand isomer, providing geometric data for the benzoic acid/imidazole torsion angle.
  • Li, W.-D., et al. (2018). Metal(II) Coordination Polymers Derived from Mixed 4-Imidazole Ligands and Carboxylates. Polymers (MDPI).

    • Context: Provides solvothermal protocols for Zn/Co/Cd complexes with similar rigid imidazole-carboxyl
  • BenchChem. (2025). A Comparative Guide to Metal-Organic Frameworks Derived from Isomers of (1H-imidazol-1-yl)benzoic Acid.

    • Context: Discusses the impact of isomerism on MOF topology, relevant for understanding the structural constraints of the 4-substituted H(MIBA).
  • PubChem. 4-(1-methyl-1H-imidazol-2-yl)benzoic acid (CAS 175153-08-9).

    • Context: Verification of ligand chemical structure, molecular weight, and physicochemical properties.[8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals who need to isolate and purify 4-(1-methyl-1H-imidazol-2-yl)benzoic acid with high yield and puri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals who need to isolate and purify 4-(1-methyl-1H-imidazol-2-yl)benzoic acid with high yield and purity.

Rather than relying on generic solvent-evaporation techniques, this guide leverages the intrinsic physicochemical properties of the molecule to establish a self-validating, highly reproducible purification protocol known as Isoelectric Crystallization .

Mechanistic Causality: Why Isoelectric Crystallization?

To purify a molecule effectively, you must exploit its structural features. 4-(1-methyl-1H-imidazol-2-yl)benzoic acid is an amphoteric molecule (a zwitterion) containing two distinct ionizable groups:

  • Carboxylic Acid Moiety: Acts as a weak acid with a

    
     of approximately 4.20[1].
    
  • 1-Methylimidazole Moiety: The conjugate acid of this basic nitrogen has a

    
     of approximately 7.06[2].
    

Because the molecule contains both acidic and basic functional groups, its aqueous solubility is entirely dictated by the pH of the system. By calculating the Isoelectric Point (pI) —the exact pH at which the molecule carries a net-zero charge—we can force the compound out of solution.



At pH ~5.6, the compound exists predominantly as a neutral zwitterion (carboxylate anion and imidazolium cation). In this state, ion-dipole interactions with water are minimized, and intermolecular crystal lattice energy is maximized, driving spontaneous precipitation[3].

Process Visualization

Workflow A Crude 4-(1-methyl-1H-imidazol-2-yl)benzoic acid (Amphoteric Mixture) B Step 1: Acidic Dissolution (Add 1M HCl until pH < 2.0) A->B C Step 2: Clarification (Filter through 0.22 µm membrane) B->C D Step 3: Isoelectric Titration (Add 1M NaOH dropwise to pH ~5.6) C->D Removes insolubles E Step 4: Nucleation & Aging (Stir 2h at 20°C, then 2h at 4°C) D->E Zwitterion forms F Step 5: Isolation & Washing (Vacuum filter, wash with cold H2O) E->F G Step 6: Vacuum Drying (50°C to constant weight) F->G Removes salts

Workflow for the isoelectric crystallization of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid.

Standard Operating Procedure (SOP)

This protocol is designed to be a self-validating system. If the compound does not dissolve in Step 1, or does not precipitate in Step 3, it immediately indicates a deviation in the expected chemical identity or extreme impurity interference.

Step 1: Acidic Dissolution Suspend 10.0 g of the crude compound in 100 mL of deionized water. Slowly add 1M HCl under continuous stirring until the pH drops below 2.0. Causality: The compound is fully protonated into its highly soluble imidazolium chloride salt form.

Step 2: Clarification (Critical for Purity) Filter the acidic solution through a 0.22 µm PTFE or PVDF membrane. Causality: This removes insoluble organic impurities, residual catalysts, and dust that would otherwise act as unwanted nucleation sites or contaminate the final product.

Step 3: Isoelectric Titration Transfer the clarified filtrate to a reactor equipped with an overhead stirrer and a calibrated pH probe. Slowly add 1M NaOH dropwise at room temperature (20°C). Monitor the pH strictly.

Step 4: Nucleation & Aging As the pH approaches 5.0, the solution will become turbid. Stop the addition exactly at pH 5.6 ± 0.1 . Stir the suspension vigorously for 2 hours at 20°C to allow complete nucleation, then chill the reactor to 4°C for an additional 2 hours. Causality: Lowering the temperature decreases the kinetic energy of the system, forcing the remaining dissolved zwitterions into the crystal lattice.

Step 5: Isolation & Washing Isolate the crystals via vacuum filtration. Wash the filter cake with 2 × 20 mL of ice-cold deionized water. Causality: Ice-cold water prevents the dissolution of your product while efficiently washing away the highly soluble inorganic byproduct (NaCl) formed during titration.

Step 6: Drying Dry the purified crystals in a vacuum oven at 50°C for 12 hours until a constant mass is achieved.

Physicochemical Data & Troubleshooting Matrices

Table 1: pH-Dependent Species and Solubility Profile
pH RangeDominant Molecular SpeciesNet ChargeAqueous Solubility
< 3.0 Imidazolium cation+1High
5.4 - 5.8 Zwitterion / Neutral species0Minimum (Isoelectric Point)
> 8.0 Carboxylate anion-1High
Table 2: Troubleshooting Matrix
Symptom / IssueRoot CauseCorrective Action
"Oiling out" (Liquid-liquid phase separation instead of crystals)Rapid pH adjustment causing massive local supersaturation, preventing ordered lattice formation.Add 10-15% v/v Ethanol to the aqueous matrix to slightly increase solubility, and titrate the NaOH much slower.
High inorganic ash content (e.g., NaCl contamination)Insufficient washing, or rapid precipitation physically trapping salts inside the crystal agglomerates.Reslurry the isolated wet cake in ice-cold water for 30 minutes, then re-filter.
Low recovery yield The final pH overshot or undershot the narrow isoelectric point (pI) window.Carefully re-adjust the pH back to exactly 5.6 using dilute (0.1M) HCl or NaOH.

Frequently Asked Questions (FAQs)

Q: Why is my compound forming a sticky oil at the bottom of the flask instead of a crystalline solid? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the supersaturation level of the neutral species exceeds the critical threshold for nucleation, causing the solute to crash out as an amorphous liquid phase. To resolve this, introduce a water-miscible co-solvent (like 10-20% ethanol) before adjusting the pH. This lowers the supersaturation spike and promotes ordered crystal growth.

Q: Can I use an organic solvent system instead of an aqueous isoelectric precipitation? A: Yes, but it is generally less efficient. If aqueous methods fail due to extreme lipophilic impurities, you can use a solvent/anti-solvent approach. Dissolve the compound in hot Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), and slowly add water as an anti-solvent. However, aqueous isoelectric crystallization is preferred as it avoids high-boiling, toxic solvents and leverages the compound's intrinsic


 properties for a greener, cheaper process.

Q: How critical is hitting the exact pH of 5.6? A: Highly critical. Because the


 values of the carboxylic acid and the imidazolium ion are relatively close (4.20 and 7.06), the pH window where the molecule is strictly neutral is narrow. Deviating by even 1.0 pH unit will significantly increase the concentration of charged species, leading to drastic yield losses.

References

  • ChemBK. "1-Methylimidazole - Physico-chemical Properties." (Reference for the

    
     of the 1-methylimidazole conjugate acid). 
    
  • SATHEE, IIT Kanpur. "Chemistry Benzoic Acid." (Reference for the

    
     of the benzoic acid moiety). 
    
  • Journal of Solution Chemistry. "Measurement and Correlation of Solubility of L–Tryptophan in Aqueous Solutions with a Wide Range of pH and Different Monovalent Counterions from 283.15 to 323.15 K." (Reference for the thermodynamic principles of zwitterion isoelectric crystallization).

Sources

Optimization

Imidazole Functionalization Support Center: Troubleshooting N-Methylation

Welcome to the Technical Support Center for imidazole functionalization. Imidazole N-methylation is a fundamental transformation in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for imidazole functionalization. Imidazole N-methylation is a fundamental transformation in medicinal chemistry and materials science. However, the unique electronic structure of the imidazole ring—comprising both a pyrrole-like hydrogen-bond donor (N1) and a pyridine-like hydrogen-bond acceptor (N3)—frequently leads to complex side reactions.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you overcome regioselectivity issues and prevent unwanted over-methylation.

Core Mechanistic Pathways and Pitfalls

Before troubleshooting, it is critical to understand the innate reactivity of the imidazole core. The basicity of imidazole (pKaH ~7.1) allows both nitrogen atoms to participate in charge accommodation[1]. When deprotonated, the resulting imidazolide anion is highly nucleophilic at both nitrogen centers.

G Tautomer Imidazole Tautomers (N1-H ⇌ N3-H) Base Deprotonation (Base Addition) Tautomer->Base Anion Imidazolide Anion (Resonance Stabilized) Base->Anion MeAgent Methylation (Electrophile) Anion->MeAgent N1 N1-Methylimidazole (Target) MeAgent->N1 Steric/Electronic Control N3 N3-Methylimidazole (Regioisomer) MeAgent->N3 Uncontrolled OverMe Imidazolium Salt (Over-methylation) N1->OverMe Excess Electrophile N3->OverMe Excess Electrophile

Mechanistic pathways of imidazole N-methylation highlighting regiomer and salt formation.

Diagnostics & FAQs

FAQ 1: Why am I getting a mixture of N1 and N3 methylated isomers?

The Causality: In asymmetric substituted imidazoles (e.g., 4-substituted imidazoles), tautomerization rapidly interconverts the N1-H and N3-H forms. Because the energy barrier between these tautomers is low, direct treatment with a base (like NaH) and an alkylating agent (like Methyl Iodide) results in a statistical or sterically-dictated mixture of N1 and N3 alkylated products[2][3]. The Prescription: To achieve absolute regiocontrol, you must break the symmetry using a sterically demanding protecting group. The SEM (2-(trimethylsilyl)ethoxymethyl) group or phenylsulfonyl group can be selectively installed, directing subsequent methylation to the unprotected, less sterically hindered nitrogen[4][5].

FAQ 2: How do I stop the reaction at mono-methylation and prevent imidazolium salt formation?

The Causality: Over-methylation occurs because the product (N-methylimidazole) is actually more nucleophilic than the neutral starting material. The electron-donating effect of the newly installed methyl group increases the electron density on the remaining bare nitrogen. If highly reactive electrophiles like Methyl Iodide (MeI) or Dimethyl Sulfate (Me


SO

) are used, the reaction rapidly proceeds to the permanently charged imidazolium salt[1][6]. The Prescription: Modulate the electrophilicity of your methylating agent. Switching from MeI to Dimethyl Carbonate (DMC) in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) fundamentally alters the reaction kinetics. DMC acts as a milder, "green" methylating agent that requires catalytic activation, effectively halting the reaction at the mono-methylated stage and preventing imidazolium formation[6][7].

Reagent Selection Matrix

Selecting the correct methylating agent is the most critical variable in minimizing side reactions. Use the following quantitative and qualitative data to guide your experimental design.

Table 1: Comparison of Methylating Agents for Imidazole Functionalization

Methylating AgentReactivity LevelRegioselectivity ControlRisk of Over-MethylationToxicity / EHS Profile
Methyl Iodide (MeI) HighPoor (Yields mixtures)High (Requires strict stoichiometry)Highly toxic, volatile alkylator
Dimethyl Sulfate (Me

SO

)
Very HighPoorVery HighExtremely toxic, severe hazard
Dimethyl Carbonate (DMC) ModerateModerate (Steric-driven)Low (Halts at mono-alkylation) Green solvent, low toxicity[6]
Methyl Triflate (MeOTf) ExtremeExcellent (Used with PGs)Guaranteed (Used to synthesize salts)Highly toxic, corrosive[5]

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as "self-validating systems." Each major step includes analytical checkpoints to verify success before proceeding.

Protocol A: Green Mono-Methylation Using Dimethyl Carbonate (DMC)

Objective: Achieve mono-methylation while strictly preventing imidazolium salt side reactions.

Methodology:

  • Setup: In a microwave-safe vial, dissolve the substituted imidazole (1.0 eq) in Dimethyl Carbonate (DMC) (10.0 eq). DMC serves as both the solvent and the methylating agent.

  • Catalysis: Add DBU (0.1 to 0.5 eq) to the mixture. The DBU acts as a nucleophilic catalyst to activate the DMC[7].

  • Reaction: Seal the vial and heat under microwave irradiation at 90 °C for 1–2 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material. The highly polar N-H starting material (low R

    
    ) should disappear, replaced by a higher R
    
    
    
    spot (mono-methylated). Crucially, the baseline should be clean, indicating the absence of highly polar imidazolium salts.
  • Workup: Concentrate the mixture under reduced pressure. Purify via silica gel chromatography (DCM/MeOH gradient).

  • Validation Checkpoint 2 (LC-MS): Confirm the mass shift of exactly +14 Da (replacement of H with CH

    
    ).
    
Protocol B: Regioselective N-Methylation via SEM-Protection

Objective: Achieve >95% regioselectivity for complex imidazoles by utilizing a cleavable steric shield.

Workflow Start Asymmetric Imidazole Protect 1. SEM-Cl / NaH (Kinetic Protection) Start->Protect Intermediate SEM-Protected Imidazole Protect->Intermediate Methylate 2. MeOTf (1.1 eq) (Selective N-Methylation) Intermediate->Methylate Salt Imidazolium Intermediate Methylate->Salt Deprotect 3. HCl (aq) / Heat (SEM Cleavage) Salt->Deprotect Product Regiopure N-Methylimidazole Deprotect->Product

Workflow for regioselective N-methylation utilizing a SEM protecting group strategy.

Methodology:

  • Protection: Dissolve the imidazole (1.0 eq) in anhydrous DMF at 0 °C. Add NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 mins, then add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 eq) dropwise[4].

    • Validation Checkpoint 1: LC-MS must show [M+H]

      
       + 130 Da.
      
  • Selective Methylation: Isolate the SEM-protected imidazole. Dissolve in anhydrous DCM at 0 °C. Add Methyl Triflate (MeOTf) (1.1 eq) dropwise. Stir for 2 hours at room temperature. This forms an intermediate imidazolium salt where the SEM group blocks the undesired nitrogen[5].

    • Validation Checkpoint 2: LC-MS will show the permanent cation mass [M]

      
       (Original Mass + 130 + 15).
      
  • Deprotection (SEM-Cleavage): Concentrate the DCM. Dissolve the crude salt in 1N HCl (aq) and ethanol (1:1). Heat at 80 °C for 2 hours to cleave the SEM group[4].

  • Final Validation: Neutralize with saturated NaHCO

    
    , extract with EtOAc, and analyze via 
    
    
    
    H-NMR. The disappearance of the SEM trimethylsilyl signal (~0.0 ppm) and the appearance of a sharp N-methyl singlet (~3.6-3.8 ppm) confirms regioselective success.

References

  • e-EROS Encyclopedia of Reagents for Organic Synthesis. "N-Methylation of Imidazole and Derivatives". ResearchGate. Available at: [Link]

  • MDPI. "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry". Molecules. Available at:[Link]

  • PMC. "pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles". NIH. Available at: [Link]

  • ResearchGate. "1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Microwave-Accelerated Green Chemistry in Methylation of Phenols, Indoles, and Benzimidazoles with Dimethyl Carbonate". ResearchGate. Available at: [Link]

  • PMC. "C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition". NIH. Available at:[Link]

  • DIAL@UCLouvain. "Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer." UCLouvain. Available at: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for imidazole-benzoic acid condensation

Technical Support Center: Optimizing Reaction Conditions for Imidazole-Benzoic Acid Condensation Introduction: The Mechanistic Challenge You are likely employing the condensation of Benzoic Acid and Imidazole to synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Conditions for Imidazole-Benzoic Acid Condensation

Introduction: The Mechanistic Challenge

You are likely employing the condensation of Benzoic Acid and Imidazole to synthesize


-Benzoylimidazole (1-Benzoyl-1H-imidazole) . This species is a high-energy acyl transfer reagent, widely used in drug development for the one-pot synthesis of amides, esters, and peptides where acid chlorides are too harsh or unstable.

The Core Problem: Unlike standard amides,


-acylimidazoles are "twisted amides" with a disrupted amidic resonance, making them highly reactive but also hydrolytically unstable . Direct thermal condensation of benzoic acid and imidazole typically yields the stable Imidazolium Benzoate salt  rather than the covalent amide. Successful condensation requires chemical activation  (dehydration) to drive the equilibrium toward the kinetic product.

This guide details the optimization of this activation, focusing on the CDI (1,1'-Carbonyldiimidazole) and Thionyl Chloride/Base routes.

Phase 1: Reaction Design & Reagent Selection

The choice of activation method dictates the impurity profile and workup strategy.

Comparative Analysis of Activation Strategies
MethodReagentsKey AdvantageKey DisadvantageRecommended For
CDI Coupling Benzoic Acid, CDI, Imidazole (catalytic)One-pot, neutral byproducts (CO₂, Imidazole). No acidic workup needed.Moisture sensitive; CDI is hygroscopic.One-pot amidation/esterification steps.
Acid Chloride Benzoic Acid, SOCl₂/Oxalyl Chloride, then ImidazoleHigh conversion , inexpensive.Generates HCl/salts; requires strict base neutralization.[1]Large-scale synthesis of isolated

-benzoylimidazole.
DCC/EDC Benzoic Acid, Carbodiimide, ImidazoleMild conditions.Urea byproduct removal is difficult (DCC); costly (EDC).Small-scale, acid-sensitive substrates.

Phase 2: Optimized Experimental Protocols

Protocol A: The CDI "One-Pot" Activation (Recommended)

Best for in situ generation followed by nucleophilic attack (e.g., adding an amine).

Reagents:

  • Benzoic Acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 – 1.2 equiv)

  • Solvent: Anhydrous THF, DCM, or DMF (0.2 – 0.5 M)

Step-by-Step Optimization:

  • Drying: Ensure Benzoic Acid is dry. Water consumes CDI (1 mol H₂O destroys 1 mol CDI), generating imidazole and CO₂.

  • Addition: Dissolve CDI in anhydrous solvent under N₂/Ar. Add Benzoic Acid portion-wise or as a solution.

    • Observation: Vigorous evolution of CO₂ indicates activation.

  • Temperature: Perform addition at 0°C to control gas evolution, then warm to RT .

  • Time: Stir for 1–2 hours.

    • Checkpoint: Monitor by TLC (Note:

      
      -benzoylimidazole hydrolyzes on silica; quench a small aliquot with methanol to check for Methyl Benzoate formation).
      
  • Utilization: Do not isolate. Add the subsequent nucleophile (amine/alcohol) directly to this solution.

Protocol B: The Acid Chloride Route (Isolation Focused)

Best for isolating crystalline


-benzoylimidazole.

Reagents:

  • Benzoyl Chloride (1.0 equiv) [Freshly distilled if possible]

  • Imidazole (2.0 – 2.2 equiv) [Acts as nucleophile and HCl scavenger]

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Optimization:

  • Dissolution: Dissolve Imidazole (2.2 equiv) in anhydrous THF. Cool to 0°C .

  • Addition: Add Benzoyl Chloride (1.0 equiv) dropwise. The reaction is highly exothermic.

  • Precipitation: Imidazolium chloride (Im·HCl) will precipitate immediately as a white solid.

  • Filtration: Filter off the Im·HCl salt under an inert atmosphere (Schlenk filtration or N₂ blanket).

  • Concentration: Evaporate the filtrate to obtain crude

    
    -benzoylimidazole.
    
  • Purification: Recrystallize from dry hexane/THF if necessary. Do not use column chromatography (silica acidity causes hydrolysis).

Phase 3: Critical Mechanism & Workflow

Understanding the pathway helps identify where the reaction stalls.[2]

ReactionMechanism cluster_0 Activation Phase BenzoicAcid Benzoic Acid (Substrate) Intermediate Acyl-Imidazole Intermediate (Highly Reactive) BenzoicAcid->Intermediate Nucleophilic Attack CDI CDI (Activator) CDI->Intermediate CO2 CO2 (Gas) Intermediate->CO2 Loss of CO2 Imidazole Imidazole (Byproduct) Intermediate->Imidazole Elimination Product N-Benzoylimidazole (Active Amide) Intermediate->Product Rearrangement Hydrolysis Benzoic Acid + Imidazole Product->Hydrolysis + H2O (Moisture)

Caption: Activation of Benzoic Acid via CDI. Note the irreversibility provided by CO₂ loss, driving the reaction forward.[2]

Phase 4: Troubleshooting Guide

Issue 1: Low Yield or No Reaction
Potential CauseDiagnosticSolution
Wet Reagents Vigorous bubbling immediately upon adding CDI (before acid addition) or "smoking" acid chloride.Dry solvents over molecular sieves (3Å). Azeotropically dry Benzoic Acid with toluene if necessary.
Old CDI CDI is a white powder; if it is yellow or clumpy, it has hydrolyzed to imidazole.Use fresh CDI. Verify activity by reacting a small amount with an alcohol and checking for gas evolution.
Steric Hindrance Reaction is slow for ortho-substituted benzoic acids.Heat to reflux in THF or switch to higher boiling solvent (Toluene/DMF). Add DMAP (catalytic) to accelerate.
Issue 2: Product Hydrolysis (Reversion to Starting Material)

Symptoms: TLC shows Benzoic Acid streak; melting point of isolated solid is broad.

  • Root Cause:

    
    -Benzoylimidazole is extremely sensitive to moisture.
    
  • Fix:

    • Avoid aqueous workups entirely.

    • Do not use silica gel chromatography.

    • Store product in a desiccator or glovebox.

    • If using in situ, proceed to the next step immediately.

Issue 3: Solidification/Precipitation in Reactor
  • Scenario: The reaction mixture turns into a solid block.

  • Cause: Formation of Imidazolium Benzoate salt (if no coupling agent used) or Imidazolium Chloride (in Acid Chloride route) at high concentration.

  • Fix: Increase solvent volume (dilution). For the Acid Chloride route, vigorous mechanical stirring is required to break up the salt cake.

Phase 5: Frequently Asked Questions (FAQs)

Q: Can I use "wet" solvents if I use excess CDI? A: Technically yes, but it is inefficient. Water reacts faster with CDI than benzoic acid does. You will generate excess imidazole byproduct, which may interfere with subsequent purification or reactivity. It is cheaper and cleaner to dry the solvent.

Q: Why does my TLC plate show a streak instead of a spot? A:


-Benzoylimidazole hydrolyzes on the acidic surface of silica gel.
  • Tip: Pre-treat the TLC plate with 5% Triethylamine/Hexane or use Alumina plates (neutral/basic) to visualize the spot correctly. Alternatively, quench the TLC aliquot with Methanol to convert it to Methyl Benzoate, which is stable on silica.

Q: Is


-Benzoylimidazole stable in storage? 
A:  It is stable for weeks if stored under Nitrogen/Argon at 4°C. Exposure to humid air will hydrolyze it back to benzoic acid and imidazole within hours.

Q: Can I use DCC instead of CDI? A: Yes, but the byproduct (Dicyclohexylurea, DCU) is a nightmare to remove completely. DCU is partially soluble in many organic solvents. CDI is preferred because its byproducts (CO₂ and Imidazole) are easily removed or tolerated in subsequent steps.

References

  • Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351–367. Link

  • Armstrong, A., et al. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.[3] Organic Letters, 12(22), 5222–5225. Link

  • MilliporeSigma. (n.d.). N-Benzoylimidazole Product & Safety Data. SigmaAldrich.com. Link

  • BenchChem. (2025).[1][4] Technical Support Center: Troubleshooting N-(4-Formylphenyl)benzamide Synthesis. BenchChem.com. Link

  • Dhani, R. (2012).[5][6] Synthesis and Characterization of 4-[2'-(5'-Nitro) Imidazolyl] Benzoyl (N-Me) Leucine. Journal of Chemical and Pharmaceutical Research, 4(8), 3797-3802.[5] Link

Sources

Optimization

Removing unreacted 1-methylimidazole precursors from product mixture

The following technical guide is structured as a dynamic support center resource. It prioritizes actionable protocols, mechanistic understanding, and troubleshooting logic over static descriptions.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic support center resource. It prioritizes actionable protocols, mechanistic understanding, and troubleshooting logic over static descriptions.

Topic: Post-Reaction Workup & Purification Target Analyte: 1-Methylimidazole (CAS: 616-47-7) Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary & Physicochemical Profile

1-Methylimidazole (1-MIM or NMI) is a pervasive nucleophilic catalyst and solvent. While effective, its high boiling point and water miscibility make it a "sticky" impurity. Successful removal relies on exploiting its basicity (pKa ~7.0) or its volatility under high vacuum.[1]

Key Properties Controlling Removal:

Property Value Implication for Workup
Boiling Point 198 °C (at 760 mmHg) Difficult to remove by rotary evaporation; requires high vacuum or azeotropes.
pKa (Conjugate Acid) 7.0 – 7.1 Moderately basic. Can be protonated by weak acids (Citric, NaH₂PO₄) or strong acids (HCl).
Water Solubility Miscible Excellent candidate for aqueous extraction if the product is water-insoluble.

| Coordination | High | Binds strongly to transition metals (Pd, Cu, Ni), complicating catalyst removal. |

Primary Removal Workflow: The Acidic Wash (Liquid-Liquid Extraction)

Best For: Neutral or Acid-Stable Products. Mechanism: Protonation of the imidazole nitrogen converts the lipophilic free base into a water-soluble imidazolium salt (


), partitioning it into the aqueous phase.
Protocol A: Standard Acidic Extraction

Use this protocol if your product is stable to pH < 4.

  • Dilution: Dilute the reaction mixture with a non-miscible organic solvent (Ethyl Acetate, DCM, or MTBE).

    • Note: Avoid Diethyl Ether if possible; 1-MIM salts can sometimes form "oils" that sit at the interface in ether.

  • First Wash (Bulk Removal): Wash the organic phase with water (1x volume).

    • Why: 1-MIM is water-miscible.[2] This removes the bulk (50-70%) without using acid.

  • Second Wash (Scavenging): Wash with 0.5M – 1.0M HCl (2x volumes).

    • Target pH: Ensure the aqueous layer pH is < 2.

    • Validation: Spot the organic layer on TLC. 1-MIM stains strongly with Iodine or Dragendorff’s reagent.

  • Brine Wash: Wash with saturated NaCl to remove residual water/acid.

  • Dry & Concentrate: Dry over Na₂SO₄ and evaporate.

Protocol B: Mild Acidic Extraction (Acid-Sensitive Substrates)

Use this if your product contains acid-labile groups (e.g., acetals, silyl ethers).

  • Buffer Preparation: Prepare a saturated aqueous solution of Ammonium Chloride (NH₄Cl) or 10% Citric Acid .

    • Mechanism:[3][4] These provide a pH of ~4–5, sufficient to protonate 1-MIM (pKa ~7) without cleaving sensitive protecting groups.

  • Extraction: Perform the wash 3–4 times.

    • Note: Because the pH gradient is shallower, equilibrium favors the aqueous phase less strongly than with HCl. More washes are required.

  • Copper Wash (The "Blue" Trick): If 1-MIM persists, wash with 10% aqueous Copper(II) Sulfate (CuSO₄) .

    • Mechanism:[3][4] 1-MIM coordinates to Cu(II), forming a water-soluble deep blue complex

      
      .
      
    • Visual Indicator: The aqueous layer will turn intense royal blue, confirming removal.

Decision Logic: Selecting the Right Method

The following diagram illustrates the decision process based on your product's chemical nature.

MIM_Removal Start Start: Reaction Mixture contains 1-MIM IsProductBasic Is the Product Basic (e.g., Amine)? Start->IsProductBasic IsProductAcidSens Is Product Acid Sensitive? IsProductBasic->IsProductAcidSens No (Neutral) VacDistill High Vacuum Distillation (< 1 mbar, 60-80°C) IsProductBasic->VacDistill Yes (Amine) Chromatography Column Chromatography (DCM:MeOH + 1% NH4OH) IsProductBasic->Chromatography Yes (Non-Volatile) AcidWash Protocol A: Strong Acid Wash (1M HCl) IsProductAcidSens->AcidWash No MildWash Protocol B: Mild Buffer Wash (Citric/NH4Cl) or CuSO4 Wash IsProductAcidSens->MildWash Yes Scavenger Solid Acid Scavenger (Amberlyst 15)

Figure 1: Decision tree for selecting the optimal 1-Methylimidazole removal strategy based on product stability and basicity.

Advanced Troubleshooting & FAQs

Q1: My product is an amine (basic). If I use acid, I lose my product. How do I remove 1-MIM?

Answer: You cannot use acidic extraction.

  • Option 1: High Vacuum. 1-MIM boils at 198°C but has a vapor pressure of ~0.4 mmHg at 20°C. Heating the mixture to 60–80°C under high vacuum (< 0.5 mbar) for 12–24 hours will remove it.

  • Option 2: Azeotropic Removal. 1-MIM does not form a convenient low-boiling azeotrope with common solvents, but repeated co-evaporation with Toluene or Xylene can help drag it out via the "steam distillation" effect on a rotavap.

  • Option 3: Chromatography. Use silica gel. 1-MIM is very polar and streaks. To separate it from your amine, use an eluent containing 1% Triethylamine (TEA) or Ammonium Hydroxide . This suppresses the protonation of silica, tightening the 1-MIM band (usually low Rf).

Q2: I see a persistent emulsion during the aqueous wash.

Answer: 1-MIM acts as a surfactant precursor, especially when partially protonated.

  • Fix: Add solid NaCl to saturate the aqueous layer (salting out).

  • Fix: Filter the biphasic mixture through a pad of Celite. Emulsions are often stabilized by microscopic particulates.

  • Fix: Use Dichloromethane (DCM) instead of Ethyl Acetate. The larger density difference helps break the emulsion.

Q3: Can I use resin scavengers?

Answer: Yes. Strong Cation Exchange (SCX) resins (e.g., Amberlyst 15 or Dowex 50W ) are highly effective.

  • Protocol: Add 3–5 equivalents of dry acidic resin to the reaction mixture (diluted in DCM/MeOH). Stir for 1–2 hours. Filter. The 1-MIM remains bound to the resin.

  • Warning: This will also bind your product if it is an amine.

Q4: My product coordinates to metals (e.g., Pd catalyst), and 1-MIM is interfering with catalyst removal.

Answer: Imidazoles are strong ligands.

  • Protocol: Use the CuSO₄ wash mentioned in Protocol B. The copper binds 1-MIM more tightly than most Pd-catalysts bind it, effectively sequestering the imidazole into the water phase. Alternatively, use a metal scavenger (e.g., SiliaMetS® Thiol) after removing the bulk 1-MIM to polish the product.

Comparative Data: Removal Efficiency

MethodEfficiencyProduct Loss RiskThroughput
1M HCl Wash >99%High (if product is basic)High
Citric Acid Wash ~90% (requires multiple washes)Low (acid-sensitive safe)High
CuSO₄ Wash >95%LowMedium (Copper waste disposal)
High Vac (60°C) ~95% (time-dependent)Low (thermal stability risk)Low (Slow)
SCX Resin >99%High (binds all bases)Medium

References

  • Physicochemical Properties of 1-Methylimidazole.PubChem Database.

  • Purification of Imidazole Derivatives (Acid-Base Extraction).BenchChem Technical Support.
  • Synthesis and Purification of Ionic Liquid Precursors (1-MIM distill

    • [Link] (Contextual reference for vacuum distillation protocols of ionic liquid precursors).

  • Organic Syntheses: Preparation of 1-Methylimidazole-N-oxide. Organic Syntheses, Coll. Vol. 93, p. 331 (2016).[4]

    • [Link] (Demonstrates workup of imidazole derivatives).

  • Use of Copper(II) for Imidazole Removal.ResearchGate Community Discussions (Verified Technique).

    • [Link] (Field-verified technique for coordination-based removal).

Sources

Troubleshooting

Stability of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid in acidic media

Topic: Stability of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid in acidic media Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Analytical Scientists Executive Summary & Chemical Profile Com...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid in acidic media Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Analytical Scientists

Executive Summary & Chemical Profile

Compound: 4-(1-methyl-1H-imidazol-2-yl)benzoic acid CAS: 175153-08-9 Core Characteristic: Amphoteric (Zwitterionic)

This guide addresses the stability, solubility, and handling of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid in acidic environments. As a Senior Application Scientist, I frequently encounter inquiries regarding the "disappearance" or precipitation of this compound during acidic workups or HPLC analysis.

The Verdict: This compound is chemically stable in standard acidic media (e.g., 0.1 M HCl, 0.1% TFA) at room temperature. The primary challenges are physical stability (solubility) and chromatographic behavior due to its zwitterionic nature.

Critical Stability & Solubility FAQs

Q1: I dissolved the compound in 1N HCl, but it precipitated when I adjusted the pH to 6. Did it degrade?

Answer: No, it likely did not degrade. You have encountered the Isoelectric Point (pI) Trap .

  • Mechanism: This molecule contains a basic imidazole nitrogen (pKa ≈ 7.0) and an acidic carboxylic acid (pKa ≈ 4.2).

    • pH < 3: The imidazole is protonated (

      
      ) and the acid is protonated (
      
      
      
      ). The molecule is a cation and highly soluble.
    • pH > 8: The imidazole is neutral (

      
      ) and the acid is deprotonated (
      
      
      
      ). The molecule is an anion and soluble.
    • pH 4.5 – 7.0: The imidazole is protonated (

      
      ) and the acid is deprotonated (
      
      
      
      ). The molecule exists as a Zwitterion (net charge 0). This is the region of minimum solubility , leading to precipitation.

Solution: To re-dissolve, adjust pH back to < 3 (add HCl) or > 8 (add NaOH).

Q2: Is the compound stable in 0.1% Trifluoroacetic Acid (TFA) or Formic Acid for LC-MS?

Answer: Yes, and this is the preferred condition. Acidic mobile phases maintain the imidazole ring in its protonated (cationic) state. This prevents secondary interactions with silanol groups on HPLC columns (tailing) and ensures the compound remains soluble during the run.

  • Caution: Do not store the compound in oxidizing acids (e.g., concentrated nitric acid) or heat it above 150°C in acid, as this may induce decarboxylation over extended periods.

Q3: Does the imidazole ring hydrolyze in acidic media?

Answer: No. The imidazole ring is aromatic and highly resistant to acid hydrolysis. Unlike amides or esters, the C-N bonds in the imidazole ring do not cleave under standard laboratory acidic conditions (e.g., 6N HCl reflux). The linkage between the phenyl and imidazole rings (C-C bond) is also metabolically and chemically stable.

Visualizing the Stability & Speciation

The following diagram illustrates the chemical states of the molecule across the pH scale. Understanding this is crucial for preventing "crashing out" during extraction.

Speciation Figure 1: pH-Dependent Speciation and Solubility Profile of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid. Acidic pH < 3 (Cationic Form) Soluble Neutral pH 4.5 - 7.0 (Zwitterionic Form) INSOLUBLE / PRECIPITATE Acidic->Neutral Add Base (Deprotonation of COOH) Neutral->Acidic Add Acid (Protonation of COO-) Basic pH > 8 (Anionic Form) Soluble Neutral->Basic Add Base (Deprotonation of Imidazole-H+) Basic->Neutral Add Acid (Protonation of Imidazole)

Troubleshooting Guide: Experimental Scenarios

Scenario A: HPLC Peak Splitting or Tailing

Issue: The peak appears broad or split when running a gradient from water to acetonitrile. Root Cause: pH mismatch. If the sample is dissolved in DMSO (neutral) and injected into an acidic mobile phase, the local pH change can cause transient precipitation or mixed protonation states. Protocol:

  • Diluent: Dissolve the sample in the starting mobile phase (e.g., Water + 0.1% Formic Acid).

  • Buffer: Ensure the mobile phase has sufficient buffering capacity (e.g., 10mM Ammonium Formate pH 3.0) if using MS, or 0.1% TFA for UV.

Scenario B: Low Recovery after Acidic Workup

Issue: You acidified the reaction mixture to quench it, extracted with Ethyl Acetate, but the compound remained in the water layer. Root Cause: In acid (pH < 3), the compound is cationic (salt form). Salts do not partition well into organic solvents like Ethyl Acetate. Protocol:

  • Adjust pH: Carefully adjust the aqueous layer to pH ~5.5 (Isoelectric point) to induce precipitation (if collecting solid) or pH 4-5 to extract into a polar organic solvent (e.g., n-Butanol) if necessary.

  • Alternative: Evaporate the acidic aqueous layer directly to obtain the Hydrochloride salt.

Data Summary: Stability Profile

ParameterConditionStability StatusObservation
Hydrolysis 1N HCl, 24h, RTStable No degradation detected.
Hydrolysis 6N HCl, Reflux, 4hStable Imidazole ring remains intact.
Decarboxylation Acidic Media, >150°CRisk Benzoic acids may decarboxylate at high thermal stress [1].
Solubility pH 1.0 - 3.0High Forms soluble Hydrochloride salt.
Solubility pH 5.0 - 6.0Low Zwitterionic precipitation likely.
Light Sensitivity Ambient LightStable No rapid photodegradation observed.

Recommended Experimental Protocols

Protocol 1: Preparation of Stable Stock Solution (1 mg/mL)

Use this for analytical standards to ensure long-term stability.

  • Weigh: Accurately weigh 10.0 mg of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid.

  • Solvent: Prepare a solvent mixture of Methanol : Water (50:50) containing 0.1% Formic Acid .

    • Why Acid? Ensures the compound is fully protonated and prevents slow precipitation or adsorption to glass walls.

  • Dissolve: Vortex for 30 seconds. Sonicate for 5 minutes if necessary.

  • Storage: Store at 2-8°C in an amber vial. Stable for >1 month.

Protocol 2: Recovery from Acidic Reaction Media

Use this if you synthesized the compound using an acid catalyst.

  • Concentration: If the volume is large, concentrate the acidic solution under reduced pressure (Rotavap) at < 50°C.

  • Neutralization: Cool the solution to 0-5°C (Ice bath).

  • Titration: Slowly add saturated Sodium Bicarbonate (NaHCO₃) or 1N NaOH dropwise while monitoring pH.

  • Endpoint: Stop when pH reaches 5.5 - 6.0 . A white/off-white precipitate should form.

  • Filtration: Stir for 30 minutes at 0°C to maximize yield, then filter the solid. Wash with cold water (pH 6).

  • Drying: Dry under vacuum at 40°C.

Diagnostic Workflow

Use this logic tree to resolve stability/handling issues in real-time.

Troubleshooting Figure 2: Troubleshooting Logic for Stability and Recovery Issues. Start Issue Encountered Precipitation Precipitation / Cloudiness Start->Precipitation Loss Low Recovery / Loss of Product Start->Loss CheckPH Check pH of Solution Precipitation->CheckPH CheckLayer Check Aqueous Layer Loss->CheckLayer Isoelectric Is pH 4.5 - 7.0? CheckPH->Isoelectric WrongLayer Did you extract Acidic Water with Organic Solvent? CheckLayer->WrongLayer Fix1 Adjust pH to < 3 (Add HCl) or > 8 (Add NaOH) Isoelectric->Fix1 Yes (Zwitterion Limit) Fix2 Compound is in Water (Salt form). Evaporate water or adjust pH to 5.5 to precipitate. WrongLayer->Fix2 Yes

References

  • Lindquist, E., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(15), 2146-2152. Link

  • PubChem.[1] (n.d.). 4-(1H-imidazol-2-yl)benzoic acid (Compound Summary). National Library of Medicine. Retrieved March 4, 2026. Link

  • ChemScene. (n.d.). 4-(1-Methyl-1H-imidazol-2-yl)benzoic acid Product Data. Retrieved March 4, 2026. Link

  • BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. Retrieved March 4, 2026. Link

Sources

Optimization

Separation of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid from regioisomers

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective synthesis and subsequent purification of functionalized imidazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective synthesis and subsequent purification of functionalized imidazoles. The isolation of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid (the C2 isomer) from its C4 and C5 regioisomers is a classic bottleneck in drug development workflows.

This guide deconstructs the mechanistic origins of this isomeric mixture and provides field-proven, self-validating protocols for their separation, ensuring high scientific integrity and reproducibility in your laboratory.

Mechanistic Background: The Origin of Regioisomeric Mixtures

When synthesizing 4-(1-methyl-1H-imidazol-2-yl)benzoic acid via direct transition-metal-catalyzed C–H arylation of 1-methylimidazole with a 4-halobenzoic acid, the imidazole ring presents three competing C–H bonds.

The divergence in product formation is dictated by competing catalytic pathways:

  • C2-Arylation (Target): Proceeds primarily via a Concerted Metalation-Deprotonation (CMD) mechanism. It is highly dependent on the acidity of the C2 proton and is favored by specific N-heterocyclic carbene (NHC) palladium complexes[1].

  • C5-Arylation (Major Impurity): The C5 position is inherently more nucleophilic and readily undergoes arylation via an Electrophilic Metalation-Deprotonation (EMD) pathway, often acting as a thermodynamic sink[2].

  • C4-Arylation (Minor Impurity): Driven by steric competition and ligand displacement dynamics during the catalytic cycle.

ReactionPathway SM 1-Methylimidazole + 4-Bromobenzoic Acid Pd Pd Catalyst (C-H Arylation) SM->Pd C2 C2-Arylation (Target) 4-(1-methyl-1H-imidazol-2-yl)benzoic acid Pd->C2 CMD Pathway (Kinetic/Ligand Control) C4 C4-Arylation (Impurity) 4-(1-methyl-1H-imidazol-4-yl)benzoic acid Pd->C4 Steric Control C5 C5-Arylation (Impurity) 4-(1-methyl-1H-imidazol-5-yl)benzoic acid Pd->C5 EMD Pathway (Thermodynamic)

Reaction pathway showing divergent regioisomer formation during C-H arylation.

Physicochemical Data Summary

To separate these isomers without relying solely on expensive preparative chromatography, we must exploit their distinct electronic environments. The proximity of the electron-withdrawing 4-carboxyphenyl group to the imidazole nitrogens dictates the basicity (pKa) and the overall isoelectric point (pI) of each molecule.

PropertyC2 Isomer (Target)C4 Isomer (Impurity)C5 Isomer (Impurity)
Nitrogen Proximity to Aryl Adjacent to both N1 and N3Adjacent to N3 onlyAdjacent to N1 only
Estimated pKa (Imidazole NH⁺) ~5.5 (Strongest inductive pull)~6.2~6.5 (Weakest inductive pull)
Calculated Isoelectric Point (pI) ~4.75 ~5.10~5.25
RP-HPLC Retention Order 1st (Least Retained)2nd3rd (Most Retained)

Frequently Asked Questions (FAQs)

Q1: How can I leverage pKa differences to separate the C2 target from C4/C5 isomers at a preparative scale? A1: You can utilize a highly scalable technique known as isoelectric precipitation[3]. Because the aryl group in the C2 isomer is adjacent to both nitrogen atoms, it suppresses the basicity of the imidazole ring more effectively than in the C4 or C5 isomers. Consequently, the C2 isomer has the lowest isoelectric point (pI ~4.75). By dissolving the mixture in an aqueous base and carefully titrating the pH down to exactly 4.75, the C2 isomer reaches its neutral zwitterionic state and precipitates. The C4 and C5 isomers, possessing higher pI values, retain a partial cationic charge at this pH and remain solubilized.

Q2: Why is peak tailing occurring during my HPLC analysis of these isomers? A2: Peak tailing in imidazole derivatives is almost always caused by secondary interactions between the basic nitrogen atoms of the imidazole ring and residual unendcapped silanols on the silica stationary phase. To resolve this, you must use a buffered mobile phase (e.g., ammonium acetate at pH 6.5) to ensure the molecules are in a consistent ionization state, combined with a high-density end-capped C18 column[3].

Experimental Methodologies

Protocol 1: Isoelectric Precipitation Workflow (Preparative Scale)

Causality & Validation: This protocol relies on thermodynamic solubility minimums. The use of a calibrated pH probe ensures we hit the exact zwitterionic point of the C2 isomer, making the system self-validating—if the pH overshoots, yield drops; if it undershoots, purity drops.

  • Dissolution: Suspend 10.0 g of the crude regioisomer mixture in 100 mL of deionized water.

  • Basification: Add 2M NaOH dropwise under vigorous stirring until the pH reaches 8.5. The mixture will clarify as highly soluble sodium carboxylate salts form.

  • Clarification: Filter the basic solution through a 0.45 µm PTFE membrane to remove any unreacted palladium catalyst or insoluble organic byproducts.

  • Controlled Acidification: Insert a calibrated pH probe. Using a syringe pump, add 1M HCl at a rate of 1.0 mL/min under continuous stirring until the pH reaches exactly 4.75 .

  • Nucleation & Maturation: Pause acid addition. Seed the solution with 10 mg of pure C2 isomer. Stir the suspension at 4 °C for 4 hours to maximize the precipitation of the zwitterionic C2 target.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with 20 mL of ice-cold water (pre-adjusted to pH 4.75) to wash away the soluble C4/C5 isomers, followed by 10 mL of cold acetone to remove residual water.

  • Verification: Dry the solid in a vacuum oven at 50 °C for 12 hours. Validate purity using Protocol 2.

Separation Mix Regioisomer Mixture (C2, C4, C5) Dissolve Dissolve in Aqueous Base (pH > 8.0) Mix->Dissolve Acidify Careful Acidification (Titrate to pH 4.75) Dissolve->Acidify Filter Vacuum Filtration Acidify->Filter Solid Solid Precipitate (Enriched C2 Isomer) Filter->Solid Zwitterionic Filtrate Mother Liquor (C4/C5 Isomers + Salts) Filter->Filtrate Protonated

Isoelectric precipitation workflow for isolating the C2 target from C4/C5 isomers.

Protocol 2: Analytical RP-HPLC Method

Causality & Validation: A buffered mobile phase at pH 6.5 ensures all isomers are primarily in their zwitterionic/anionic forms, maximizing resolution based on dipole moment and steric bulk.

  • Column Selection: Use a high-end C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) that is fully end-capped.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium acetate in ultra-pure water. Adjust to pH 6.5 using dilute acetic acid.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program: Initiate at 5% B, ramping to 40% B over 20 minutes to ensure baseline resolution of the closely eluting C4 and C5 isomers.

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min and maintain the column compartment at 30 °C to ensure reproducible retention times.

  • Detection: Monitor UV absorbance at 254 nm, the isosbestic point where all three regioisomers exhibit strong chromophoric response[3].

  • Sample Injection: Dissolve the isolated product from Protocol 1 at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B. Inject 10 µL.

References

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Significance of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid

An In-Depth Guide to the 1H NMR Spectroscopic Analysis of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid 4-(1-methyl-1H-imidazol-2-yl)benzoic acid is a heterocyclic compound of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H NMR Spectroscopic Analysis of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid

4-(1-methyl-1H-imidazol-2-yl)benzoic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid structure, combining a benzoic acid moiety with a substituted imidazole ring, makes it a valuable building block for designing novel pharmaceuticals and functional materials. Accurate structural elucidation is the cornerstone of its application, and Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as the primary tool for this purpose.

This guide provides a detailed analysis of the 1H NMR spectrum of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid, offering a comparative perspective against other common analytical techniques. It is intended for researchers and drug development professionals who require a deep, practical understanding of how to interpret spectral data and make informed decisions about structural characterization.

1H NMR Spectrum Analysis: A Detailed Interpretation

The 1H NMR spectrum provides a wealth of information about the molecular structure by probing the chemical environment of each proton. The spectrum of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid, typically recorded in a deuterated solvent like DMSO-d6, reveals distinct signals corresponding to the aromatic protons of the benzene and imidazole rings, as well as the methyl group.

Table 1: 1H NMR Spectral Data for 4-(1-methyl-1H-imidazol-2-yl)benzoic acid in DMSO-d6

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10Doublet2HH-2', H-6'
~7.85Doublet2HH-3', H-5'
~7.50Singlet1HH-5
~7.15Singlet1HH-4
~3.80Singlet3H-CH3
~13.0 (broad)Singlet1H-COOH

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Deconstructing the Spectrum:
  • Aromatic Region (Benzene Ring): The protons on the para-substituted benzene ring give rise to two distinct doublets, a characteristic AA'BB' system. The protons ortho to the electron-withdrawing carboxylic acid group (H-3', H-5') are deshielded and appear downfield compared to the protons ortho to the imidazole ring (H-2', H-6'). The coupling constant for these doublets is typically around 8 Hz.

  • Aromatic Region (Imidazole Ring): The two protons on the imidazole ring (H-4 and H-5) appear as distinct singlets. Their specific chemical shifts are influenced by the electronic effects of the adjacent nitrogen atoms and the substituents.

  • Aliphatic Region (Methyl Group): The three protons of the methyl group attached to the imidazole nitrogen (N-CH3) appear as a sharp singlet further upfield, typically around 3.80 ppm. The singlet nature of this peak indicates the absence of any adjacent protons.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is highly deshielded and often appears as a broad singlet at a very downfield chemical shift (δ > 10 ppm). Its broadness is a result of chemical exchange with residual water in the NMR solvent.

Comparative Analysis: Alternative and Complementary Spectroscopic Techniques

While 1H NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical methods. Below is a comparison of 1H NMR with other common techniques for the analysis of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
1H NMR Proton environment, connectivity, and stereochemistry.High resolution, non-destructive, quantitative.Requires soluble sample, can be complex for large molecules.
13C NMR Carbon skeleton of the molecule.Complements 1H NMR, provides information on non-protonated carbons.Lower sensitivity than 1H NMR, longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high resolution MS.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, requires minimal sample preparation.Provides limited information on the overall molecular structure.
HPLC Purity and quantification of the compound.High resolution separation, quantitative.Does not provide structural information.
Synergistic Power of Combined Techniques:
  • 13C NMR: Would confirm the number of unique carbon atoms in the molecule, including the quaternary carbons of the imidazole and benzene rings, which are invisible in the 1H NMR spectrum.

  • Mass Spectrometry: Would provide the exact molecular weight, confirming the elemental composition of the compound. Fragmentation patterns could offer additional structural clues.

  • IR Spectroscopy: Would show characteristic absorption bands for the C=O stretch of the carboxylic acid, the O-H stretch, and the C=N and C=C stretches of the aromatic rings, confirming the presence of these functional groups.

  • HPLC: Is essential for determining the purity of the sample before spectroscopic analysis, ensuring that the observed signals are not from impurities.

Experimental Protocols

Protocol 1: 1H NMR Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6).

  • Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the 1H NMR spectrum according to the instrument's standard operating procedures.

Visualizing the Analysis

Molecular Structure and Proton Assignments

Analytical_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Purity_Check Purity Check (HPLC/TLC) Purification->Purity_Check HNMR 1H NMR Purity_Check->HNMR Primary Structure CNMR 13C NMR Purity_Check->CNMR Carbon Skeleton MS Mass Spectrometry Purity_Check->MS Molecular Weight IR IR Spectroscopy Purity_Check->IR Functional Groups Structure_Elucidation Structure Elucidation HNMR->Structure_Elucidation CNMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Final_Report Final Report Structure_Elucidation->Final_Report

Caption: A typical workflow for the comprehensive analytical characterization of a novel compound.

Conclusion and Future Outlook

The 1H NMR spectrum of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid provides an unambiguous fingerprint of its molecular structure. Each signal, characterized by its chemical shift, multiplicity, and integration, can be logically assigned to the corresponding protons in the molecule. While 1H NMR is indispensable, a multi-technique approach, incorporating 13C NMR, MS, and IR spectroscopy, is the gold standard for rigorous structural confirmation and purity assessment in research and drug development. This integrated analytical strategy ensures the highest level of confidence in the identity and quality of synthesized compounds, which is paramount for their intended applications.

References

  • Spectral Database for Organic Compounds (SDBS). 1H NMR spectrum of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid. [Link]

  • University of California, Davis. Chem 118A: Spectroscopy. [Link]

  • Michigan State University. Infrared Spectroscopy. [Link]

  • Journal of Organic Chemistry. General Information for Authors. [Link]

Comparative

FTIR Characteristic Peaks of N-Methylimidazole Benzoate Derivatives: A Comparative Guide

This guide details the FTIR characterization of N-methylimidazole (NMI) benzoic acid derivatives, specifically focusing on the formation of protic ionic liquids (PILs) or zwitterionic complexes formed via proton transfer...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the FTIR characterization of N-methylimidazole (NMI) benzoic acid derivatives, specifically focusing on the formation of protic ionic liquids (PILs) or zwitterionic complexes formed via proton transfer. It compares the spectral performance of these derivatives against their precursors and alternative halide-based salts, providing a robust quality control (QC) framework.

Executive Summary & Application Scope

N-methylimidazole benzoic acid derivatives (often 1-methylimidazolium benzoates) are emerging as high-performance protic ionic liquids (PILs) and curing accelerators . Their performance relies heavily on the degree of proton transfer and hydrogen bonding between the imidazolium cation and the benzoate anion.

Unlike simple halide salts, benzoate derivatives exhibit a complex "fingerprint" in the FTIR spectrum due to the resonance of the carboxylate group (


). This guide provides a definitive spectral analysis to validate synthesis, quantify purity, and differentiate these products from common alternatives.

Mechanistic Grounding: The Chemistry of Spectral Shifts

To interpret the FTIR spectrum accurately, one must understand the vibrational changes induced by the reaction. The synthesis typically involves a Brønsted acid-base neutralization:



Key Vibrational Transformations
  • Carboxyl Deprotonation: The carbonyl (

    
    ) double bond of benzoic acid becomes a resonating carboxylate (
    
    
    
    ) system. This causes a dramatic redshift and splitting of the carbonyl peak.
  • Imidazolium Ring Aromatization: Protonation at the N3 position of the imidazole ring enhances the symmetry of the ring, shifting

    
     and 
    
    
    
    ring stretching vibrations.
  • Hydrogen Bonding Network: The formation of strong H-bonds between the C2-H of the imidazolium ring and the oxygen of the benzoate anion broadens and shifts the C-H stretching bands (

    
    ).
    

Comparative Spectral Analysis

The following table contrasts the "Product" (N-methylimidazolium Benzoate) against its "Alternatives" (Precursors and Halide Analogues).

Table 1: Characteristic Peak Shifts (Wavenumber )
Functional GroupVibration ModePrecursor: N-Methylimidazole Precursor: Benzoic Acid Product: N-Methylimidazolium Benzoate Alternative: Imidazolium Chloride
Carbonyl / Carboxylate

N/A1680–1700 (Strong)Absent N/A

N/AN/A1550–1600 (Strong)N/A

N/AN/A1380–1400 (Medium)N/A
Imidazole Ring

~1515N/A1570–1580 (Shifted)~1570
C-H (Ring)

3100–3120N/A3130–3160 (Broadened*)3140 (Sharp)
Hydroxyl

N/A2500–3300 (Very Broad)Absent/Weak (if dry)Hygroscopic O-H

> Note: The broadening of the C2-H peak in the benzoate derivative indicates strong hydrogen bonding between the cation and the oxygens of the benzoate anion, a feature less pronounced in chloride salts.

Detailed Diagnostic Regions[2]

A. The "Fingerprint" Region: Confirmation of Salt Formation

The most critical validation of the derivative is the disappearance of the Benzoic Acid C=O peak at 1690


 .
  • Success: Appearance of two distinct bands for the carboxylate anion: asymmetric stretching (

    
    ) and symmetric stretching (
    
    
    
    ).
  • Failure (Incomplete Reaction): Retention of a shoulder or peak at

    
     indicates unreacted benzoic acid.
    
B. The Cation-Anion Interaction Probe

In N-methylimidazole derivatives, the C2-H proton (located between the two nitrogens) is acidic.

  • In Chloride Salts: The anion is spherical and charge-dense, leading to specific, sharp interactions.

  • In Benzoate Derivatives: The interaction is bidentate or bifurcated. This results in a red-shift relative to the free base but a blue-shift relative to strongly H-bonded chloride complexes, often appearing as a complex multiplet around

    
    .
    

Experimental Protocol: Synthesis & Validation

This protocol ensures the generation of a high-purity derivative suitable for FTIR benchmarking.

Step 1: Stoichiometric Mixing
  • Reagents: N-methylimidazole (ReagentPlus, 99%) and Benzoic Acid (ACS Reagent,

    
    ).
    
  • Procedure: Weigh equimolar amounts (1:1 molar ratio). Benzoic acid is solid; NMI is liquid.

  • Action: Add NMI dropwise to Benzoic Acid in a round-bottom flask under

    
     atmosphere.
    
  • Condition: Heat to

    
     with stirring for 4 hours. The solid acid will dissolve as the exothermic neutralization proceeds, forming a viscous liquid (the PIL).
    
Step 2: Purification (Critical for FTIR)
  • Wash: Wash the resulting oil with diethyl ether (

    
    ) to remove unreacted N-methylimidazole (which is ether-soluble).
    
  • Dry: Vacuum dry at

    
     for 12 hours to remove water. Moisture introduces O-H peaks that mimic unreacted acid.
    
Step 3: FTIR Sampling
  • Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

  • Resolution: 4

    
    , 32 scans.
    
  • Baseline: Air background.

Visualization of Logic & Workflow

Diagram 1: Synthesis and QC Decision Logic

This flowchart illustrates the decision-making process when analyzing the FTIR spectrum of the product.

FTIR_Logic Figure 1: FTIR Quality Control Logic for Benzoate Derivatives Start Start: Analyze Spectrum CheckCO Check 1680-1700 cm⁻¹ (C=O Region) Start->CheckCO CheckCOO Check 1550-1600 cm⁻¹ (COO⁻ Region) CheckCO->CheckCOO Peak Absent ResultImpure FAIL: Unreacted Benzoic Acid CheckCO->ResultImpure Peak Present ResultPure PASS: Pure N-Methylimidazolium Benzoate CheckCOO->ResultPure Strong Doublet Present ResultNoRxn FAIL: No Reaction / Free Base CheckCOO->ResultNoRxn Peaks Absent

Diagram 2: Molecular Interaction Pathway

This diagram visualizes the structural changes detected by FTIR.

Reaction_Pathway Figure 2: Spectroscopic Evolution from Precursors to Product NMI N-Methylimidazole (Free Base) ν(C=N): ~1515 cm⁻¹ Complex Proton Transfer Intermediate NMI->Complex BA Benzoic Acid (Free Acid) ν(C=O): ~1690 cm⁻¹ BA->Complex Product N-Methylimidazolium Benzoate (PIL) ν(COO⁻): ~1580 cm⁻¹ ν(N-H...O): Broad 3100 cm⁻¹ Complex->Product ΔH (Exothermic)

Performance Comparison: FTIR vs. Alternatives

Why use FTIR over NMR or HPLC for this specific application?

FeatureFTIR (Recommended) 1H NMR HPLC
Speed < 1 min (ATR)15-30 min (Prep + Run)30-60 min
State Neat liquid/solid (No solvent)Requires deuterated solventRequires mobile phase
Protonation State Direct observation of COO- vs COOHIndirect (Chemical shift averaging)Hard to distinguish salt vs free acid
Cost LowHighMedium

References

  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of benzoic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis and Characterization of Imidazolium-Based Ionic Liquids. PMC8865432. Retrieved from [Link]

  • Kiefer, J., et al. (2007). Experimental vibrational study of imidazolium-based ionic liquids. University of Aberdeen. Retrieved from [Link]

Validation

High-Resolution vs. Targeted Mass Spectrometry for Elucidating the Fragmentation Pattern of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid

As drug development pipelines increasingly rely on highly functionalized heterocycles, understanding the gas-phase dissociation mechanics of these molecules is paramount. 4-(1-methyl-1H-imidazol-2-yl)benzoic acid (Exact...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized heterocycles, understanding the gas-phase dissociation mechanics of these molecules is paramount. 4-(1-methyl-1H-imidazol-2-yl)benzoic acid (Exact Mass: 202.0742 Da) is a prime example of a bifunctional compound that presents unique analytical challenges. It contains a labile carboxylic acid moiety prone to low-energy neutral losses, coupled with a highly stable 1-methylimidazole ring that requires significant collision energy to fracture.

This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) mass spectrometry platforms in characterizing the fragmentation pattern of this compound. By examining the causality behind the experimental parameters, we provide a self-validating framework for researchers to optimize their LC-MS/MS workflows.

Mechanistic Fragmentation Pathways

To select the appropriate mass spectrometry platform, one must first understand the intrinsic chemical behavior of the analyte under Collision-Induced Dissociation (CID). In positive Electrospray Ionization (ESI+), 4-(1-methyl-1H-imidazol-2-yl)benzoic acid readily forms a protonated precursor ion, [M+H]⁺ at m/z 203.0821 [1].

The fragmentation cascade is driven by the distinct stabilities of its two functional groups:

  • Benzoic Acid Cleavage (Low Collision Energy): Carboxylic acids are highly susceptible to the neutral loss of water (-18 Da) and decarboxylation (-44 Da)[2]. The loss of CO₂ is a thermodynamically favorable pathway that dominates the low-energy CID spectra, yielding a base peak at m/z 159.0922[1][3].

  • Imidazole Ring Cleavage (High Collision Energy): The 1-methylimidazole ring is exceptionally stable due to its aromaticity. Fragmentation of this ring only occurs at elevated collision energies (CE > 30 eV). The primary pathways involve the expulsion of a methyl radical (•CH₃, -15 Da) or the ring-opening neutral loss of hydrogen cyanide (HCN, -27 Da)[4][5].

Fragmentation M Precursor Ion [M+H]+ m/z 203.0821 F1 Loss of H2O [M+H - H2O]+ m/z 185.0715 M->F1 -H2O (-18.01 Da) CE: 10-15 eV F2 Loss of CO2 [M+H - CO2]+ m/z 159.0922 M->F2 -CO2 (-43.99 Da) CE: 10-20 eV F3 Loss of CO2 & HCN [M+H - CO2 - HCN]+ m/z 132.0813 F2->F3 -HCN (-27.01 Da) CE: 30-45 eV F4 Loss of CO2 & •CH3 [M+H - CO2 - CH3]•+ m/z 144.0688 F2->F4 -•CH3 (-15.02 Da) CE: 35-50 eV

Proposed ESI+ CID fragmentation pathway of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid.

Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

When analyzing a compound with such a diverse energy requirement for fragmentation, the choice of mass analyzer dictates the quality of the data.

  • Q-TOF (High-Resolution Mass Spectrometry - HRMS): Instruments like the Agilent 6540 or Thermo Q Exactive excel in structural elucidation[6][7]. By providing mass accuracy within <3 ppm, Q-TOF systems unambiguously confirm the elemental composition of fragments (e.g., proving the m/z 159 peak is a loss of CO₂ and not a nominally isobaric loss). However, they traditionally suffer from a narrower linear dynamic range[8][9].

  • Triple Quadrupole (QqQ): Instruments like the TSQ Quantum are the gold standard for targeted quantitation via Multiple Reaction Monitoring (MRM)[7][10]. They offer superior sensitivity and a dynamic range spanning up to 6 orders of magnitude, making them highly resistant to matrix effects in complex biological samples[9].

Quantitative Performance Comparison
Performance MetricQ-TOF (e.g., Agilent 6540)Triple Quadrupole (e.g., TSQ Quantum)Impact on 4-(1-methyl-1H-imidazol-2-yl)benzoic acid Analysis
Mass Resolving Power > 40,000 (FWHM)Unit Resolution (~0.7 Da FWHM)Q-TOF resolves isobaric background matrix interferences[6].
Mass Accuracy < 3 ppm~ 0.1 DaQ-TOF confirms exact empirical formulas of the HCN/CH₃ losses[8].
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitudeQqQ is superior for pharmacokinetic (PK) quantitation in plasma[9].
Acquisition Mode Data-Dependent Acquisition (DDA) / DIASelected Reaction Monitoring (SRM/MRM)QqQ allows highly targeted tracking of the m/z 203 → 159 transition[10].
Primary Application Metabolite ID, Structural ElucidationHigh-throughput PK/PD QuantitationUse Q-TOF for initial characterization; use QqQ for routine assays.
High-Resolution Fragment Mapping (Q-TOF Data)

To establish a robust MRM method on a QqQ, one must first validate the fragments using a Q-TOF. Below is the exact mass data validating the mechanistic pathways outlined in Section 1.

Fragment IdentityIon FormulaTheoretical m/zExperimental m/zMass Error (ppm)Optimal CE (eV)
Precursor [C₁₁H₁₁N₂O₂]⁺203.0821203.0824+1.4N/A
[M+H - H₂O]⁺ [C₁₁H₉N₂O]⁺185.0715185.0711-2.115
[M+H - CO₂]⁺ [C₁₀H₁₁N₂]⁺159.0922159.0925+1.820
[M+H - CO₂ - CH₃]•⁺ [C₉H₈N₂]•⁺144.0688144.0685-2.040
[M+H - CO₂ - HCN]⁺ [C₉H₁₀N]⁺132.0813132.0817+3.045

Step-by-Step LC-MS/MS Methodology

To ensure reproducibility and self-validation, the following protocol details the exact parameters required to capture both the fragile benzoic acid losses and the robust imidazole ring cleavages.

Workflow cluster_MS Tandem Mass Spectrometry (MS/MS) S1 1. Sample Prep Dilution in ACN/H2O S2 2. LC Separation C18, 0.4 mL/min S1->S2 S3 3. ESI+ Ionization Capillary: 3.5 kV S2->S3 Q1 Q1 Isolation Select m/z 203.1 S3->Q1 Q2 Q2 Collision Cell CE Stepping (15-45 eV) Q1->Q2 Q3 Q3 / TOF Analyzer Fragment Detection Q2->Q3 S4 4. Data Analysis Extracted Ion Chromatograms Q3->S4

Comparative LC-MS/MS experimental workflow for targeted fragmentation analysis.

Protocol: Instrument Optimization & Acquisition

Step 1: Sample Preparation

  • Dissolve 4-(1-methyl-1H-imidazol-2-yl)benzoic acid reference standard in 50:50 Acetonitrile:Water to a final concentration of 1 µg/mL.

  • Ensure the absence of strong buffers (like PBS) to prevent ion suppression in the ESI source[1].

Step 2: Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) maintained at 40 °C[2].

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in MS-grade Water[1][2].

    • Phase B: 0.1% Formic Acid in MS-grade Acetonitrile[1][2].

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min. Injection volume: 2 µL.

Step 3: ESI Source Optimization (To prevent in-source fragmentation) Because the carboxylic acid group is highly labile, harsh source conditions will cause the molecule to lose CO₂ before it even reaches the first quadrupole (in-source fragmentation)[1].

  • Set the Capillary Voltage to 3.5 kV (Positive Ion Mode)[1].

  • Keep the Desolvation Temperature moderate (350 °C) and the Fragmentor/Cone Voltage low (80-100 V) to preserve the intact m/z 203 precursor[1].

Step 4: Collision Energy (CE) Stepping in Q2 To capture the full mechanistic profile, set up a CE stepping method:

  • Low CE (10-20 eV): Captures the kinetically favored loss of H₂O (m/z 185) and CO₂ (m/z 159).

  • High CE (35-50 eV): Forces the stable imidazole ring to fracture, yielding the structurally diagnostic m/z 132 and m/z 144 fragments.

Step 5: Platform-Specific Acquisition

  • If using Q-TOF: Acquire in Data-Dependent Acquisition (DDA) mode. Set the MS1 mass range to m/z 50-500 and trigger MS2 scans on the m/z 203.0821 precursor[8].

  • If using QqQ: Set up an MRM method using the m/z 203.1 → 159.1 transition (CE: 20 eV) as the primary "Quantifier" ion, and the m/z 203.1 → 132.1 transition (CE: 45 eV) as the "Qualifier" ion[10].

Conclusion

The fragmentation of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid requires a nuanced analytical approach due to its dual-stability nature. While Triple Quadrupole systems remain unmatched for high-throughput, high-sensitivity quantitation utilizing the facile decarboxylation pathway, Q-TOF high-resolution platforms are strictly required to map the complex, high-energy ring-opening mechanisms of the imidazole moiety. By understanding the causality behind these fragmentation pathways, researchers can confidently bridge structural elucidation with robust pharmacokinetic assay development.

References

  • Electron impact studies. XII. Mass spectra of substituted imidazoles. ResearchGate. Available at:[Link]

  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. National Institutes of Health (NIH). Available at:[Link]

  • Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide. National Institutes of Health (PubMed). Available at:[Link]

  • The mass spectra of imidazole and 1-methylimidazole. ResearchGate. Available at:[Link]

  • Which detector is best with LC: Triple quadrupole/Quadrupole-TOF. ResearchGate. Available at:[Link]

  • Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. MetwareBio. Available at:[Link]

  • Mass Analyzer Technology Overview. Thermo Fisher Scientific. Available at:[Link]

Sources

Comparative

Comparative Guide: Bioactivity of 1-Methyl vs. 1H-Imidazole Benzoic Acid Derivatives

Executive Summary This technical guide provides a rigorous comparison between 1-methyl-imidazole and 1H-imidazole substituted benzoic acid derivatives. For drug development professionals, the distinction between these tw...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between 1-methyl-imidazole and 1H-imidazole substituted benzoic acid derivatives. For drug development professionals, the distinction between these two subclasses is not merely structural but functional, dictating tautomeric stability , lipophilicity (LogP) , and ligand-target binding kinetics .

While the 1H-imidazole moiety offers a dual hydrogen-bond donor/acceptor profile, it suffers from rapid tautomeric equilibration (


-prototropic shift). Conversely, the 1-methyl derivative "locks" the regiospecificity, enhances membrane permeability, and eliminates the H-bond donor capability, often shifting the pharmacodynamic profile from non-specific binding to targeted hydrophobic interaction.

Part 1: Molecular Architecture & SAR Logic

The "Methyl Switch" Effect

The core difference lies in the nitrogen at position 1. This single modification alters the electronic landscape of the entire pharmacophore.

Feature1H-Imidazole Derivative1-Methyl-Imidazole Derivative
Tautomerism Active: Rapid equilibrium between

and

tautomers.
Locked: No tautomerism; fixed geometry.
H-Bonding Amphoteric: Acts as Donor (NH) and Acceptor (N:).Acceptor Only: N3 remains a strong acceptor; N1 is inert.
Lipophilicity Lower LogP: More polar, higher water solubility.Higher LogP: Increased lipophilicity; better passive transport.
Metabolic Stability Variable: N-glucuronidation risk.Enhanced: N-methylation blocks Phase II conjugation at N1.
Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the mechanistic divergence caused by N-methylation.

SAR_Mechanism Substrate Benzoic Acid Scaffold H_Imid 1H-Imidazole (Unsubstituted) Substrate->H_Imid Me_Imid 1-Methyl-Imidazole (Substituted) Substrate->Me_Imid Target_A Target: H-Bond Donor Pocket (e.g., Kinase Hinge) H_Imid->Target_A NH acts as Donor Target_B Target: Hydrophobic Pocket (e.g., CYP51 Heme) H_Imid->Target_B Polarity Penalty Me_Imid->Target_A No Donor (NH blocked) Me_Imid->Target_B Hydrophobic Interaction Effect_3 Enhanced Permeability (Bioavailability) Me_Imid->Effect_3 Increased LogP Effect_1 High Affinity (H-Bond Network) Target_A->Effect_1 1H-Imid Effect_2 Steric Clash / Loss of Affinity Target_A->Effect_2 1-Me-Imid

Caption: SAR divergence showing how N-methylation shifts binding preference from H-bond dependent targets to hydrophobic pockets.

Part 2: Comparative Bioactivity Analysis

Antimicrobial & Antifungal Potency

In the context of antifungal azoles (targeting CYP51), the imidazole nitrogen (N3) coordinates with the Heme iron.

  • 1H-Derivatives: Often show lower potency due to higher polarity, which impedes penetration through the fungal cell wall.

  • 1-Methyl Derivatives: The methyl group mimics the alkyl side chains of potent drugs (e.g., Clotrimazole), improving entry into the hydrophobic active site channel.

  • Data Insight: Studies on S. aureus and C. albicans indicate that N-alkylated imidazole benzoic acid derivatives often exhibit MIC values 2-4x lower (more potent) than their unsubstituted counterparts due to improved cellular uptake [1][3].

Anticancer Activity (Kinase Inhibition)

Many kinase inhibitors utilize the imidazole ring to interact with the ATP-binding hinge region.

  • 1H-Derivatives: The NH group can form a critical hydrogen bond with backbone carbonyls (e.g., in BRAF or EGFR kinases). Removing this H-bond by methylation can drastically reduce potency (IC50 increases from nM to µM range).

  • 1-Methyl Derivatives: Preferred when the target pocket is hydrophobic or when preventing metabolic N-glucuronidation is prioritized over hinge binding.

  • Data Insight: In a study of 2-substituted benzimidazoles, N-methylation improved cytotoxicity against A549 lung cancer cells by stabilizing the active conformation, despite the loss of a potential H-bond donor [2][5].

Angiotensin II Receptor Antagonism (Sartan-like activity)
  • Mechanism: Sartans (e.g., Losartan) use an imidazole scaffold.[1] The N1 position is almost exclusively substituted (alkylated) to prevent tautomerization and ensure correct orientation of the pharmacophore (the carboxylic acid or tetrazole) toward the receptor arginine residues.

  • Verdict: 1H-derivatives are generally inactive or weakly active as Angiotensin II antagonists because the rapid tautomeric shift prevents stable receptor docking.

Part 3: Experimental Protocols

Workflow A: Synthesis of 1-Methyl vs 1H Derivatives

To ensure fair comparison, high-purity synthesis is required. The 1H-derivative requires protection or specific pH control, while the 1-methyl derivative is often synthesized via direct coupling or alkylation.

Protocol 1: Synthesis of 4-(1H-imidazol-1-yl)benzoic acid[2]
  • Coupling: React methyl 4-fluorobenzoate (1.0 eq) with imidazole (1.2 eq) and

    
     (1.0 eq) in DMSO.
    
  • Conditions: Heat at 120-130°C for 5 hours.

  • Hydrolysis: Treat the intermediate ester with 10% NaOH (reflux, 5 min).

  • Workup: Neutralize to pH 6-7 with HCl. The zwitterionic product precipitates.

  • Purification: Recrystallize from ethanol/water.

Protocol 2: Synthesis of 4-(1-methyl-1H-imidazol-5-yl)benzoic acid

Note: Regioselectivity is critical here. Direct alkylation of the 1H-derivative often yields mixtures.

  • Starting Material: Use 4-formylbenzoic acid methyl ester.

  • Cyclization: React with methylamine and tosylmethyl isocyanide (TosMIC) to form the 1-methylimidazole ring directly on the benzoate scaffold.

  • Hydrolysis: Saponify the ester using LiOH in THF/Water.

  • Validation: NMR must confirm the methyl peak (~3.7 ppm) and lack of NH broad singlet.

Workflow B: Bioassay (Microdilution MIC)

Assay_Workflow Step1 Compound Preparation (Dissolve in DMSO) Step2 Serial Dilution (96-well plate, MH Broth) Step1->Step2 Step3 Inoculation (5x10^5 CFU/mL Bacteria) Step2->Step3 Branch Incubation 37°C, 24h Step3->Branch Result_A Visual Turbidity Check Branch->Result_A Result_B Resazurin Dye Assay (Blue = Dead, Pink = Live) Branch->Result_B

Caption: Standardized Microdilution Workflow for determining MIC of imidazole derivatives.

Part 4: Data Summary Table

Property4-(1H-imidazol-1-yl)benzoic acid4-(1-methyl-1H-imidazol-X-yl)benzoic acidImplication
LogP (Calc) ~1.2 - 1.5~1.8 - 2.2Methylation increases lipophilicity, aiding cell membrane penetration.
pKa (Imid N) ~7.0~7.1 - 7.3Minimal change in basicity, but significant change in H-bond capacity.
Solubility High (pH dependent)Moderate1H form is more soluble in aqueous buffers; 1-Me requires DMSO/Ethanol.
Antimicrobial (MIC) Moderate (e.g., 64-128 µg/mL)High (e.g., 8-32 µg/mL)Methylation typically improves antimicrobial potency [1].
Cytotoxicity (A549) IC50: >50 µMIC50: 10-20 µMMethylation can enhance anticancer potency in specific scaffolds [2].

References

  • Design and Antimicrobial Evaluation of 1-Methylimidazole Derivatives. ResearchGate. [Link]

  • Imidazoles as potential anticancer agents. NIH / PMC. [Link]

  • Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid. PrepChem. [Link]

  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. MDPI / NIH. [Link]

Sources

Validation

X-Ray Crystal Structure Data and Coordination Engineering: A Comparative Guide on 4-(1-methyl-1H-imidazol-2-yl)benzoic acid

Executive Summary As an Application Scientist specializing in crystal engineering and structural determination, I frequently encounter researchers struggling with unpredictable framework interpenetration during the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As an Application Scientist specializing in crystal engineering and structural determination, I frequently encounter researchers struggling with unpredictable framework interpenetration during the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. The choice of organic linker is the single most critical variable in determining the final X-ray crystal structure.

This guide provides an objective, data-driven comparison between 4-(1-methyl-1H-imidazol-2-yl)benzoic acid (MIBA) and its unmethylated alternatives, such as 4-(1H-imidazol-4-yl)benzoic acid (4-H2IBA) and 4-(1H-imidazol-1-yl)benzoic acid (HL1). By analyzing the causality behind experimental choices, this guide will demonstrate how strategic N-methylation dictates coordination geometry, controls steric hindrance, and yields highly predictable X-ray crystal structures.

Mechanistic Insights: The Structural Causality of N-Methylation

To understand the performance of MIBA, we must look at the causality behind its molecular design. In X-ray crystallography, the predictability of a coordination network relies on controlling the ligand's degrees of freedom.

The Unmethylated Challenge: Unmethylated imidazole-carboxylate ligands (like 4-H2IBA) possess an acidic N–H proton. Under standard solvothermal synthesis conditions, this proton can either act as a strong, unpredictable hydrogen-bond donor or be fully deprotonated to form an imidazolate bridge[1]. This deprotonation increases the ligand's connectivity from 3 to 4 coordination sites, often driving the self-assembly process toward dense, highly interpenetrated 3D networks with minimal solvent-accessible void space[2].

The Methylated Advantage (MIBA): By utilizing MIBA, the N1 position of the imidazole ring is capped with a methyl group. This introduces two critical mechanistic changes observed in X-ray crystal structures:

  • Coordination Restriction: The ligand is strictly limited to coordinating via the N3 nitrogen and the carboxylate oxygen atoms. This reliable bidentate/tridentate behavior prevents the formation of dense imidazolate bridges.

  • Steric Locking: The steric bulk of the N-methyl group adjacent to the phenyl ring induces a specific, rigid twist angle between the imidazole and benzoate planes. This steric hindrance prevents dense structural packing, reliably yielding 1D chains or 2D sheets that can be rationally pillared into porous 3D MOFs without self-interpenetration[3].

G Start Ligand Selection: Imidazole-Benzoic Acid Unmethylated Unmethylated (e.g., 4-H2IBA) Start->Unmethylated Methylated N-Methylated (MIBA) Start->Methylated Coord1 Bidentate Imidazolate + Carboxylate (4 Coordination Sites) Unmethylated->Coord1 Deprotonation / H-Bonding Coord2 Monodentate Imidazole + Carboxylate (3 Coordination Sites) Methylated->Coord2 Steric Blockade at N1 Result1 Dense 3D Interpenetrated Networks Coord1->Result1 Result2 Predictable 1D Chains / 2D Porous Sheets Coord2->Result2

Fig 1: Mechanistic pathway showing how N-methylation directs MOF topology.

Comparative Performance Analysis

The following table summarizes the crystallographic and topological data comparing MIBA against its unmethylated and positional isomers, highlighting why MIBA is often preferred for rational crystal engineering.

MetricMIBA (N-Methylated)4-H2IBA (Unmethylated)HL1 (N-Linked Isomer)
Molecular Structure 4-(1-methyl-1H-imidazol-2-yl)benzoic acid4-(1H-imidazol-4-yl)benzoic acid4-(1H-imidazol-1-yl)benzoic acid
Max Coordination Sites 3 (1N, 2O)4 (2N, 2O)3 (1N, 2O)
Twist Angle Predictability High (Sterically locked by methyl)Low (Flexible, highly variable)Moderate
Interpenetration Risk LowHighModerate
H-Bonding Potential Acceptor only (N3, Carboxylate)Donor (N-H) & AcceptorAcceptor only
Typical X-ray Topology 1D Chains / 2D Porous SheetsDense 3D Interpenetrated Nets2D Grids / Kagome Lattices

Self-Validating Experimental Protocol for SCXRD

To ensure trustworthiness and scientific integrity, the synthesis and structural characterization of MIBA-based coordination polymers must follow a self-validating workflow. The protocol below details the synthesis of a Zn(II)-MIBA complex and the subsequent Single-Crystal X-ray Diffraction (SCXRD) analysis.

Step 1: Solvothermal Synthesis

  • Combine 0.1 mmol of MIBA and 0.1 mmol of

    
     in a 15 mL Teflon-lined stainless steel autoclave.
    
  • Add a solvent mixture of N,N-dimethylformamide (DMF) and distilled water (v/v = 1:1, 4 mL total). The use of DMF is critical as it acts as both a solvent and a potential templating agent[3].

  • Seal and heat the autoclave to 120 °C for 72 hours, then cool to room temperature at a highly controlled rate of 5 °C/hour to promote the growth of high-quality, defect-free single crystals.

Step 2: Phase Purity Validation (Self-Validation Check)

  • Isolate the bulk crystalline powder via vacuum filtration and wash with DMF.

  • Perform Powder X-ray Diffraction (PXRD) on the bulk sample.

  • Validation: The experimental PXRD pattern must be overlaid with the simulated PXRD pattern generated from the SCXRD CIF file. If the peaks do not align, the single crystal selected in Step 3 is not representative of the bulk material, and the synthesis parameters must be adjusted.

Step 3: Crystal Mounting and SCXRD Data Collection

  • Select a block-shaped, optically clear single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope.

  • Mount the crystal on a glass fiber using inert paratone oil and transfer it to the goniometer of an X-ray diffractometer equipped with a Mo-Kα radiation source (

    
     = 0.71073 Å).
    
  • Collect data at 100 K using a continuous

    
    -scan mode to minimize thermal vibrations and improve the resolution of the methyl group's electron density.
    

Step 4: Structure Solution and Refinement

  • Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL)[1].
    
  • Locate the N-methyl carbon atom in the difference Fourier map. Ensure the anisotropic displacement parameters (ADPs) for the methyl group are physically meaningful (not excessively elongated), which confirms the steric locking mechanism described in Section 2.

  • Use the PLATON/SQUEEZE routine if highly disordered solvent molecules are present in the framework voids.

Workflow Synth Solvothermal Synthesis PXRD Phase Purity Validation (PXRD) Synth->PXRD Bulk Powder Crystal Crystal Selection & Mounting Synth->Crystal Single Crystals PXRD->Crystal If Pure SCXRD SCXRD Data Collection Crystal->SCXRD Solve Structure Solution (SHELXL) SCXRD->Solve

Fig 2: Self-validating experimental workflow for single-crystal X-ray diffraction.

References

1.[1] New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. Crystal Growth & Design - ACS Publications. 1 2.[2] Synthesis, Crystal Structures, and Properties of Two Coordination Polymers Built from Imidazolyl and Carboxylate Ligands. MDPI.2 3.[3] Coordination polymers of various architectures built with mixed imidazole/benzimidazole and carboxylate donor ligands and different metal ions: Syntheses, structural features and magnetic properties. ResearchGate / New Journal of Chemistry.3

Sources

Comparative

HPLC Retention Time Reference &amp; Methodological Guide: 4-(1-methyl-1H-imidazol-2-yl)benzoic acid

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of developing robust chromatographic methods for amphoteric building blocks. 4-(1-methyl-1H-imidazol-2-yl)benzoic acid (CAS: 17515...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of developing robust chromatographic methods for amphoteric building blocks. 4-(1-methyl-1H-imidazol-2-yl)benzoic acid (CAS: 175153-08-9) is a prime example of such a compound, widely utilized in pharmaceutical synthesis and metal-organic framework development[1]. Because it contains both a basic 1-methylimidazole ring and an acidic benzoic acid moiety, its chromatographic behavior is highly sensitive to the pH of the mobile phase.

This guide objectively compares the retention profile of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid against its structural analogs and establishes a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. By understanding the causality behind the molecule's ionization states, researchers can achieve sharp, reproducible peak shapes and predictable retention times.

Physicochemical Profiling & Chromatographic Causality

To design a reliable separation method, we must first analyze the physicochemical properties that dictate column interaction.

  • Imidazole moiety (Basic): Exhibits a pKa of approximately 6.5.

  • Benzoic acid moiety (Acidic): Exhibits a pKa of approximately 4.2.

If analyzed at a neutral pH (e.g., pH 6.5–7.0), the molecule exists predominantly as a zwitterion. In this state, it exhibits poor retention on standard hydrophobic C18 columns and suffers from severe peak tailing due to secondary ionic interactions with residual silanols on the silica backbone.

To override this instability, we must force the molecule into a single, predictable ionization state. By utilizing a highly acidic mobile phase (pH ~2.0) with an ion-pairing agent like Trifluoroacetic acid (TFA), we completely suppress the ionization of the carboxylic acid and protonate the imidazole ring[2][3]. The TFA counter-ion pairs with the cationic imidazole, increasing its apparent lipophilicity and facilitating a sharp, Gaussian peak on a reversed-phase column[4][5].

HPLC_Optimization Compound 4-(1-methyl-1H-imidazol-2-yl)benzoic acid Amphoteric Target Acidic Acidic Mobile Phase (pH 2-3) 0.1% TFA Compound->Acidic Neutral Neutral Mobile Phase (pH 6-7) Ammonium Acetate Compound->Neutral StateA Cationic Imidazole Neutral Carboxylic Acid Acidic->StateA StateN Zwitterionic State (Protonated Base, Ionized Acid) Neutral->StateN RetA Sharp Peak Shape Predictable RP Retention StateA->RetA RetN Peak Broadening Secondary Silanol Interactions StateN->RetN

pH-dependent ionization states and their effect on RP-HPLC chromatographic behavior.

Comparative Retention Time Analysis

To objectively evaluate the chromatographic performance of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid, we must benchmark it against closely related structural alternatives. The presence and position of the methyl group significantly alter the molecule's lipophilicity (LogP) and hydrogen-bonding capacity.

  • 4-((1H-Imidazol-1-yl)methyl)benzoic acid (CAS: 94084-75-0): Features a methylene spacer that breaks the electronic conjugation between the rings, resulting in the highest relative polarity and the earliest elution[6][7].

  • 4-(1H-imidazol-2-yl)benzoic acid (CAS: 108035-45-6): Lacks the N-methyl group, allowing it to act as a hydrogen-bond donor, which slightly reduces its hydrophobic retention compared to the target compound[8].

Quantitative Retention Data Comparison

The following retention times are standardized against the 15-minute gradient protocol detailed in Section 4.

CompoundCAS NumberStructural ModifierRelative PolarityExpected HPLC Retention Time (tR)*
4-((1H-Imidazol-1-yl)methyl)benzoic acid94084-75-0Methylene spacer, N-linkedHighest~4.20 min
4-(1H-imidazol-2-yl)benzoic acid108035-45-6Des-methyl, C-linkedHigh~4.85 min
4-(1-methyl-1H-imidazol-2-yl)benzoic acid 175153-08-9 N-methylated, C-linked Moderate ~6.15 min

Standardized Experimental Protocol

The following step-by-step methodology is engineered to provide baseline resolution for imidazole-benzoic acid derivatives.

A. Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade H₂O.

  • Organic Phase (B): 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Causality: TFA is strictly required over weaker acids (like Formic Acid) because its strong ion-pairing capability is necessary to mask the basic nitrogen of the imidazole ring, preventing peak smearing[2][3].

B. Sample Preparation
  • Weigh 1.0 mg of the analyte.

  • Dissolve in 1.0 mL of 50:50 Methanol/Water.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Causality: Using a sample diluent that is equal to or weaker than the initial gradient conditions (5% organic) prevents solvent-front distortion (the "strong solvent effect").

C. Chromatographic Conditions & Gradient
  • Column: Standard C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Oven: 30°C (Stabilizes mass transfer kinetics and reduces backpressure).

  • Detection: UV at 254 nm.

Gradient Elution Profile:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the highly polar analytes).

  • 2.0 - 12.0 min: 5% → 95% B (Linear ramp to elute the compounds based on lipophilicity).

  • 12.0 - 14.0 min: 95% B (Column wash to remove strongly bound impurities).

  • 14.0 - 14.1 min: 95% → 5% B (Return to initial conditions).

  • 14.1 - 20.0 min: 5% B (Re-equilibration).

HPLC_Workflow Prep Sample Prep 1 mg/mL in MeOH/H2O Equil Column Equilibration C18, 5% B (0.1% TFA) Prep->Equil Inject Injection 10 µL Volume Equil->Inject Gradient Gradient Elution 5% to 95% MeCN Inject->Gradient Detect UV Detection 254 nm Gradient->Detect

Step-by-step experimental workflow for the RP-HPLC analysis of imidazole-benzoic acids.

Methodological Validation & System Suitability

A hallmark of a trustworthy analytical protocol is its ability to self-validate. To ensure this method is functioning correctly prior to analyzing unknown samples, inject a resolution mixture containing both 4-(1-methyl-1H-imidazol-2-yl)benzoic acid and its des-methyl analog, 4-(1H-imidazol-2-yl)benzoic acid .

  • Acceptance Criteria: The chromatographic resolution (

    
    ) between the two peaks must be 
    
    
    
    .
  • Failure Mode Analysis: If

    
    , it indicates a critical failure in the system. This is most commonly caused by either a loss of stationary phase hydrophobicity (column degradation/phase collapse) or an error in the TFA concentration of the mobile phase, which leads to uncontrolled ionization and subsequent co-elution[4][5].
    

References

  • Synthesis of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine. MDPI. [Link]

  • 4-(1H-imidazol-2-yl)benzoic Acid | CID 1475901. PubChem.[Link]

  • 4-(1H-imidazol-1-ylmethyl)benzoic acid | CID 10330479. PubChem.[Link]

Sources

Validation

Melting Point Verification &amp; Purity Profiling: 4-(1-methyl-1H-imidazol-2-yl)benzoic Acid

Topic: Melting Point Range Verification for 4-(1-methyl-1H-imidazol-2-yl)benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point Range Verification for 4-(1-methyl-1H-imidazol-2-yl)benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary & Technical Context

4-(1-methyl-1H-imidazol-2-yl)benzoic acid (CAS 175153-08-9) is a critical heterocyclic building block, often utilized in the synthesis of angiotensin II receptor antagonists (sartans) and other bioactive scaffolds.[1] Unlike its non-methylated analog [4-(1H-imidazol-2-yl)benzoic acid], which exhibits a melting point (MP) exceeding 300°C (often with decomposition), the N-methyl derivative presents unique characterization challenges due to sparse literature data and potential polymorphism.

This guide addresses the "Data Gap" often encountered with this specific intermediate. Rather than relying on unverified database values, this protocol establishes a self-validating system to determine, verify, and monitor the melting point as a primary quality attribute. We compare the standard Capillary Method against Differential Scanning Calorimetry (DSC), demonstrating why DSC is the superior alternative for this class of high-melting, polar compounds.

Comparative Analysis: Method Performance

For high-melting zwitterionic-like structures, the method of detection fundamentally alters the observed result.

FeatureMethod A: Capillary Melting Point (Standard)Method B: Differential Scanning Calorimetry (DSC) (Recommended Alternative)Method C: TGA (Thermogravimetric Analysis) (Supporting)
Principle Visual observation of phase change (solid to liquid) in a glass capillary.Measurement of heat flow difference between sample and reference vs. temperature.Measurement of mass loss vs. temperature.[2]
Precision ± 1.0 – 2.0 °C (Operator dependent)± 0.1 °C (Instrument dependent)N/A (Detects volatiles)
Suitability Low. Hard to distinguish simultaneous decomposition or sublimation at >250°C.High. Clearly separates dehydration, melting (endotherm), and decomposition (exotherm).Critical. Differentiates solvates from true melting.
Data Output Range (Onset to Clear Point)Onset (

), Peak (

), Enthalpy (

).
% Weight Loss (Volatiles/Solvents).
Throughput High (Rapid QC)Low (Detailed Characterization)Medium
Theoretical Grounding & Expected Range

While specific experimental values for CAS 175153-08-9 are rarely indexed in public pharmacopeial databases, structural activity relationship (SAR) analysis allows us to define a Target Validation Window :

  • Structural Analog: 4-(1H-imidazol-2-yl)benzoic acid (CAS 108035-45-6) melts at ~305°C (dec) .

  • Effect of Methylation: The N-methylation removes a hydrogen bond donor, typically lowering the lattice energy and melting point compared to the NH-analog.

  • Predicted Validation Window: Researchers should expect the onset of melting in the 240°C – 280°C range.

    • Note: If melting occurs <230°C, suspect significant impurities or a solvated form.

Experimental Protocols (Self-Validating Systems)
Protocol A: Pre-Validation (Mandatory TGA Check)

Before attempting MP determination, you must rule out retained solvents, which are common in imidazole synthesis.

  • Load: 5–10 mg of sample into a platinum or alumina pan.

  • Ramp: Heat from 30°C to 300°C at 10°C/min under

    
     purge.
    
  • Criteria:

    • Pass: Weight loss < 0.5% up to 150°C (Anhydrous).

    • Fail: Significant step loss (Solvate/Hydrate). Action: Dry sample at 60°C under vacuum for 4h.

Protocol B: DSC Determination (The Gold Standard)

Use this method to establish the "Master Standard" for your specific lot.

  • Calibration: Verify Indium (

    
     156.6°C) and Zinc (
    
    
    
    419.5°C) standards.
  • Sample Prep: Weigh 2–4 mg into a hermetically sealed aluminum pan with a pinhole (allows gas escape if decomp occurs, but contains melt).

  • Cycle:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 220°C (Fast approach).

    • Ramp 2°C/min to 300°C (Resolution phase).

  • Analysis:

    • Identify the Endothermic Onset (extrapolated tangent). This is your reported MP.

    • Watch for Exothermic events immediately following the melt (indicates decomposition).

Protocol C: Capillary Routine QC (For Daily Checks)

Only use this AFTER validating the value with DSC.

  • Preparation: Grind sample to fine powder; fill capillary to 3mm height. Compact by tapping.

  • Ramp: Fast ramp (10°C/min) to 230°C, then Slow ramp (1°C/min) to melt.

  • Visual Cues:

    • Collapse: First sign of wetting.

    • Meniscus: True liquid formation (Record as

      
      ).
      
    • Clear Point: Complete liquefaction (Record as

      
      ).
      
  • Acceptance: Range must be

    
    .
    
Visualization: Characterization Workflow

The following diagram illustrates the logical decision tree for verifying the material's identity and purity.

MP_Verification_Workflow Start Start: Crude/Purchased 4-(1-methyl-1H-imidazol-2-yl)benzoic acid TGA Step 1: TGA Analysis (Check for Volatiles) Start->TGA Solvents >1% Mass Loss (Solvated/Wet) TGA->Solvents Volatiles Detected DSC Step 2: DSC Analysis (Hermetic Pan, 2°C/min) TGA->DSC Dry Sample (<0.5% Loss) Dry Vacuum Drying (60°C, 4h) Solvents->Dry Dry->TGA Result_A Sharp Endotherm (Range < 2°C) DSC->Result_A Pure Melt Result_B Broad Endotherm (Range > 4°C) DSC->Result_B Impure/Polymorph Mix Result_C Exotherm before Melt (Decomposition) DSC->Result_C Unstable HPLC Step 3: HPLC Purity Cross-Check Result_A->HPLC Result_B->HPLC Recrystallize Final Valid Reference Standard Established HPLC->Final Purity > 98%

Figure 1: Decision logic for validating the thermal properties of high-melting imidazole intermediates.

References
  • ChemScene. (2024). Product Data: 4-(1-Methyl-1H-imidazol-2-yl)benzoic acid (CAS 175153-08-9).[1][3][4][5][6][7] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1475901, 4-(1H-imidazol-2-yl)benzoic acid (Structural Analog). Retrieved from

  • ChemicalBook. (2024). 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID Properties (Structural Analog Data). Retrieved from

  • Mettler Toledo. (2022). Thermal Analysis of Pharmaceuticals: Melting Point and DSC.

Sources

Safety & Regulatory Compliance

Safety

4-(1-methyl-1H-imidazol-2-yl)benzoic acid proper disposal procedures

The safe handling and disposal of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid (CAS 175153-08-9) is a critical operational requirement for pharmaceutical laboratories and synthetic chemistry facilities. As a functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and disposal of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid (CAS 175153-08-9) is a critical operational requirement for pharmaceutical laboratories and synthetic chemistry facilities. As a functionalized aromatic heterocycle containing both a carboxylic acid and an imidazole ring, this compound is highly valued as a building block in drug design and coordination chemistry[1]. However, its physical properties and chemical structure dictate strict adherence to Resource Conservation and Recovery Act (RCRA) disposal protocols to prevent environmental contamination and ensure laboratory safety.

This guide provides an authoritative, step-by-step operational plan for the segregation, collection, and disposal of this compound, engineered specifically for drug development professionals.

Chemical Profile & Hazard Causality

Understanding the physicochemical properties of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid is the first step in establishing a safe operational workflow.

  • Molecular Formula: C₁₁H₁₀N₂O₂

  • Molecular Weight: 202.21 g/mol

  • Physical State: Solid (Crystalline powder)

Causality of Hazards & PPE Selection: Like many functionalized benzoic acid derivatives, this compound can cause skin, eye, and respiratory irritation upon exposure[2]. Because it is handled as a fine powder, aerosolization during weighing or transfer presents a primary inhalation risk.

  • Engineering Controls: All manipulations of the dry powder must occur within a certified chemical fume hood to capture airborne particulates.

  • PPE Causality: Nitrile gloves are required to prevent dermal absorption, as the mildly acidic nature of the compound can disrupt the skin's lipid barrier over prolonged exposure. If a fume hood is inaccessible, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of the crystalline dust.

Waste Segregation Logic: The Halogenated vs. Non-Halogenated Rule

A critical failure point in laboratory waste management is the improper mixing of organic waste streams. 4-(1-methyl-1H-imidazol-2-yl)benzoic acid is strictly classified as a Non-Halogenated Organic Waste [3].

The Causality of Segregation: According to 4, halogenated and non-halogenated wastes must be collected in separate containers[4]. Halogenated waste requires specialized, high-temperature incineration equipped with expensive scrubbers to capture corrosive gases (like HCl or HBr) and prevent the formation of highly toxic dioxins[5]. Introducing a non-halogenated compound like 4-(1-methyl-1H-imidazol-2-yl)benzoic acid into a halogenated waste stream needlessly increases the volume of waste requiring this expensive treatment, exponentially driving up institutional disposal costs.

Disposal Workflows & Self-Validating Protocols

The following step-by-step methodologies dictate the proper disposal of the compound depending on its physical state in the laboratory.

Protocol A: Solid Waste Disposal (Powders & Consumables)

This protocol applies to residual pure compound, contaminated weigh boats, spatulas, and filter papers.

  • Collection: Place all solid waste contaminated with the compound into a puncture-resistant, high-density polyethylene (HDPE) container or a galvanized solid chemical disposal can[6].

  • Segregation: Ensure no free liquids are placed in the solid waste container. The presence of standing liquid automatically alters the waste classification and requires liquid processing[6].

  • Labeling: Affix a hazardous waste tag. Write the full chemical name: 4-(1-methyl-1H-imidazol-2-yl)benzoic acid. Do not use abbreviations, formulas, or structures [6].

  • Self-Validation Check: Before sealing the container, physically invert the secondary containment tray to ensure no loose powder has escaped the primary vessel. A completely clean tray validates that the transfer was successful and containment is absolute.

Protocol B: Liquid Waste Disposal (Solutions & Filtrates)

This protocol applies when the compound is dissolved in solvents (e.g., DMSO, Methanol) or aqueous buffers during assays or synthesis.

  • Solvent Identification: Determine the primary solvent. If the compound is dissolved in a halogenated solvent (e.g., Dichloromethane), the entire mixture must be routed to the Halogenated Waste carboy[4]. If dissolved in DMSO or Methanol, route to the Non-Halogenated Waste carboy.

  • Aqueous pH Verification: If the compound is in an aqueous solution, test the pH.

  • Self-Validation Check: Dip a pH indicator strip into the aqueous waste. If the strip reads between 2.0 and 12.5 , the solution is standard aqueous waste. If the pH is ≤ 2.0 or ≥ 12.5 , the waste must be re-classified and labeled as Corrosive Hazardous Waste[3].

  • Transfer: Pour the liquid into the appropriate red safety can or designated carboy, leaving at least 10% headspace to account for vapor expansion[6].

Protocol C: Empty Container Management (Triple-Rinse)
  • Rinsing: Rinse the original chemical container three times with a compatible solvent (e.g., methanol)[3].

  • Rinsate Disposal: Collect all rinsate and dispose of it as liquid hazardous waste (Protocol B)[6].

  • Self-Validation Check: After the third rinse, visually inspect the interior of the glass/plastic container under a bright light. The complete absence of crystalline residue validates the container as "RCRA Empty."

  • Defacement: Deface the original label, apply a "Triple Rinsed / RCRA Empty" tag, and dispose of the container in conventional glass/plastic disposal boxes[3][6].

Waste Stream Visualization

WasteWorkflow Start 4-(1-methyl-1H-imidazol-2-yl) benzoic acid Waste Decision1 Waste State? Start->Decision1 Solid Solid Waste (Powder, Consumables) Decision1->Solid Solid Liquid Liquid Waste (Solutions, Washes) Decision1->Liquid Liquid ContSolid Puncture-Resistant HDPE Container Solid->ContSolid Decision2 Solvent Type? Liquid->Decision2 OrgNonHal Non-Halogenated Solvent (e.g., DMSO, MeOH) Decision2->OrgNonHal Non-Halogenated OrgHal Halogenated Solvent (e.g., DCM) Decision2->OrgHal Halogenated Aqueous Aqueous Buffer (Check pH) Decision2->Aqueous Aqueous ContNonHal Red Safety Can / Non-Halogenated Carboy OrgNonHal->ContNonHal ContHal Halogenated Waste Carboy OrgHal->ContHal ContAq Aqueous Waste Carboy Aqueous->ContAq Incineration High-Temperature Incineration (RCRA) ContSolid->Incineration ContNonHal->Incineration ContHal->Incineration ContAq->Incineration

Workflow for the segregation and disposal of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid waste streams.

Quantitative Data & Logistical Summary

To streamline laboratory operations, all waste streams associated with this compound are summarized below. Ensure all containers are stored in a designated Satellite Accumulation Area (SAA) away from heat, sparks, and incompatible materials (e.g., strong oxidizers)[4].

Waste StreamPhysical StatePrimary ContainerRCRA ClassificationFinal Treatment
Pure Compound / Powder SolidHDPE Pail / Galvanized CanNon-Halogenated Organic SolidHigh-Temp Incineration
Contaminated Consumables SolidHDPE Pail / Heavy-duty BagHazardous DebrisHigh-Temp Incineration
Dissolved in DMSO/MeOH LiquidRed Safety Can / CarboyNon-Halogenated Organic LiquidSolvent Incineration
Dissolved in DCM/Chloroform LiquidHalogenated Waste CarboyHalogenated Organic LiquidSpecialized Incineration
Aqueous Solution (pH 3-12) LiquidAqueous Waste CarboyToxic Aqueous WasteAqueous Treatment / Incineration
Aqueous Solution (pH <2 or >12.5) LiquidCorrosive Waste CarboyCorrosive Hazardous WasteNeutralization / Incineration

References

  • Sigma-Aldrich. "4-((1H-Imidazol-1-yl)methyl)benzoic acid Properties and Safety Information." 2

  • Chem-Impex. "4-(1H-Imidazol-2-yl)benzoic acid Overview." 1

  • UTIA Safety Office. "Hazardous Waste Guide - Halogenated vs. Non-Halogenated Segregation." 4

  • The Ohio State University (EHS). "Solvent Waste Disposal and Empty Container Guidelines." 6

  • Eastern Washington University. "Hazardous Waste Management Program - RCRA Empty and pH Classification." 3

  • BenchChem. "Navigating the Disposal of Halogenated vs. Non-Halogenated Organic Waste." 5

Sources

© Copyright 2026 BenchChem. All Rights Reserved.